molecular formula C17H14O7 B13414780 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

5,6,4'-Trihydroxy-3,7-dimethoxyflavone

Cat. No.: B13414780
M. Wt: 330.29 g/mol
InChI Key: QXSBUADZOSXXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,4'-Trihydroxy-3,7-dimethoxyflavone is a natural flavonoid compound supplied for research purposes. It is important to note that a significant body of published research investigates a structurally similar compound, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone, which offers insight into the potential research applications of this class of molecules. Studies on this similar flavone have identified it as a potent anti-inflammatory agent. Research indicates it works by inhibiting the LPS-induced macrophage inflammatory response. Its mechanism of action involves a strong antioxidant capacity, suppressing the production of nitric oxide and pro-inflammatory cytokines, and interfering with the NF-κB and MAPK signaling pathways . Furthermore, related hydroxylated and methoxylated flavones have demonstrated high antiallergic activity by inhibiting the release of β-hexosaminidase, a key marker in IgE-mediated degranulation of mast cells . Some polymethoxyflavones are also investigated for their potential role in proteasome inhibition, suggesting a broad spectrum of bioactivity for this chemical class . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one

InChI

InChI=1S/C17H14O7/c1-22-11-7-10-12(14(20)13(11)19)15(21)17(23-2)16(24-10)8-3-5-9(18)6-4-8/h3-7,18-20H,1-2H3

InChI Key

QXSBUADZOSXXPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone: Natural Sources, Discovery, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Scientific literature predominantly refers to a closely related compound, 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (5-TDMF). It is highly probable that this is the compound of interest for this technical guide. This document will proceed with a comprehensive analysis of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone, while also acknowledging other related chemical structures.

Introduction

5,6,4'-Trihydroxy-7,3'-dimethoxyflavone is a naturally occurring flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavone (B191248) subclass of flavonoids, it is characterized by a specific hydroxylation and methoxylation pattern on its C6-C3-C6 backbone. This substitution pattern is crucial for its biological activity, which includes potent antioxidant and anti-inflammatory effects. This technical guide provides a detailed overview of its natural sources, discovery, experimental protocols for its isolation, and its interaction with key cellular signaling pathways.

Natural Sources and Discovery

The discovery of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone is intrinsically linked to phytochemical investigations of various plant species. It has been identified as a significant constituent in a select number of plants, as detailed in the table below.

Plant SpeciesFamilyCommon NameReference
Anisomeles ovataLamiaceaeCatmint[1][2]
Thymbra capitataLamiaceaeConehead thyme[3]
Thymus saturejoidesLamiaceae-[3]

While the precise timeline and initial discovery of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone are not extensively documented in a singular historical account, its identification is the result of ongoing phytochemical screening of medicinal plants. Notably, it has been described as one of the major flavonoids in the methanol (B129727) extract of Anisomeles ovata, a plant with a history of use in traditional medicine for treating inflammatory conditions.[1]

Experimental Protocols

The isolation and purification of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone from its natural sources employ standard phytochemical techniques. The following is a generalized experimental protocol based on methodologies for isolating flavonoids from plant materials.

General Isolation and Purification Protocol

1. Plant Material Preparation:

  • The whole plant or specific parts (e.g., aerial parts) are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals.

  • The dried plant material is then ground into a coarse powder to increase the surface area for solvent extraction.

2. Extraction:

  • The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature.

  • The mixture is macerated for a prolonged period (e.g., 72 hours) with occasional agitation to ensure thorough extraction.

  • The process is often repeated multiple times with fresh solvent to maximize the yield of the crude extract.

  • The collected filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a controlled temperature (typically below 45°C) to obtain the crude extract.

3. Fractionation:

  • The crude extract is suspended in a hydroalcoholic solution (e.g., 90% methanol in water) and subjected to liquid-liquid partitioning with solvents of increasing polarity.

  • Initially, a non-polar solvent like n-hexane is used to remove lipids and other non-polar compounds.

  • Subsequently, partitioning with solvents such as dichloromethane (B109758) and ethyl acetate (B1210297) allows for the separation of compounds based on their polarity. Flavonoids are often concentrated in the ethyl acetate fraction.

  • Each fraction is concentrated to dryness for further analysis.

4. Chromatographic Purification:

  • The flavonoid-rich fraction (typically the ethyl acetate fraction) is subjected to column chromatography for further purification.

  • Silica gel is a commonly used stationary phase.

  • Elution is performed using a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane, ethyl acetate, and methanol).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing the target compound, as identified by its Rf value and visualization under UV light (with or without a spraying reagent like aluminum chloride), are pooled and concentrated.

  • Final purification to obtain the pure compound may require further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

5. Structure Elucidation:

  • The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of flavonoids.

Signaling Pathways and Biological Activity

Research has shown that 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone exhibits significant anti-inflammatory properties by modulating key signaling pathways.

Interference with NF-κB and MAPK Signaling Pathways

Anisomeles ovata, a primary source of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone, has been traditionally used to treat inflammatory ailments. Studies on the pure compound have revealed that it interferes with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2] These pathways are central to the inflammatory response.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone has been shown to inhibit this process, thereby reducing the production of inflammatory mediators.

The MAPK pathway, which includes kinases like ERK, JNK, and p38, is another critical regulator of inflammation. This pathway is also activated by inflammatory stimuli and plays a role in the activation of NF-κB and the production of pro-inflammatory cytokines. The inhibitory action of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone on this pathway contributes to its overall anti-inflammatory effect.

Mandatory Visualizations

Experimental Workflow for Isolation

experimental_workflow plant_material Plant Material (e.g., Anisomeles ovata) drying Air Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (Methanol) grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction partitioning->hexane_fraction ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction concentration2 Concentration ethyl_acetate_fraction->concentration2 column_chromatography Column Chromatography (Silica Gel) concentration2->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring pooling Pooling of Fractions tlc_monitoring->pooling concentration3 Concentration pooling->concentration3 final_purification Final Purification (Prep. TLC/HPLC) concentration3->final_purification pure_compound Pure 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone final_purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone.

Signaling Pathway Inhibition

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFkB_n NF-κB MAPK_pathway->NFkB_n IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB P IkB IκB NFkB NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Flavone 5,6,4'-Trihydroxy- 7,3'-dimethoxyflavone Flavone->MAPK_pathway Flavone->IKK Proinflammatory_genes Pro-inflammatory Gene Transcription NFkB_n->Proinflammatory_genes

Caption: Inhibition of NF-κB and MAPK signaling pathways by 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone.

References

An In-depth Technical Guide to the Physicochemical Properties of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,4'-Trihydroxy-3,7-dimethoxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their wide range of biological activities and potential therapeutic applications. A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a visualization of a potential signaling pathway and an experimental workflow.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₇[1][2]
Molecular Weight 330.29 g/mol [1][3]
IUPAC Name 5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one[1]
Predicted pKa 5.99 ± 0.40[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 7[2]
Rotatable Bond Count 3[2]
Topological Polar Surface Area 105 Ų[2]
CAS Number 56226-95-0[2]

Experimental Protocols

Determination of Aqueous Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 2 mL microcentrifuge tubes

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a 2 mL microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).

  • Equilibration: Place the tubes in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., methanol or DMSO) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method. A reverse-phase C18 column is typically used for flavonoids. The mobile phase could consist of a gradient of methanol and water (with 0.1% formic acid). Detection is typically performed using a UV detector at the wavelength of maximum absorbance for the flavonoid.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility: Calculate the solubility of the compound in the aqueous buffer, taking into account the dilution factor.

Determination of pKa by UV-Vis Spectroscopy

Objective: To experimentally determine the acid dissociation constant (pKa) of the hydroxyl groups of this compound.

Materials:

  • This compound

  • A series of buffers with a wide range of pH values (e.g., from pH 2 to pH 12)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Preparation of Test Solutions: For each pH buffer, prepare a test solution by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pH and the compound's spectrum.

  • UV-Vis Spectral Measurement: Record the UV-Vis absorption spectrum of each test solution over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: The pKa value can be determined by plotting the absorbance at a specific wavelength (where the spectral shift upon ionization is maximal) against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the midpoint of the resulting sigmoidal curve.

Potential Signaling Pathway and Experimental Workflow Visualization

While the specific biological activities of this compound are not extensively documented, a closely related compound, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone, has been shown to possess anti-inflammatory and antioxidant properties by interfering with the NF-κB and MAPK signaling pathways. The following diagram illustrates a potential mechanism of action.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Activates Flavonoid 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Flavonoid->IKK Inhibits

Caption: Potential anti-inflammatory signaling pathway of this compound.

The following diagram illustrates the experimental workflow for determining the aqueous solubility of the compound.

G start Start: Add excess compound to PBS shake Equilibrate on shaker (24-48h, 25°C) start->shake centrifuge Centrifuge to pellet undissolved compound shake->centrifuge supernatant Collect clear supernatant centrifuge->supernatant dilute Dilute supernatant with methanol supernatant->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify using calibration curve hplc->quantify end End: Determine solubility quantify->end

Caption: Experimental workflow for aqueous solubility determination.

Conclusion

This technical guide has summarized the fundamental physicochemical properties of this compound, provided detailed experimental protocols for the determination of its solubility and pKa, and visualized a potential signaling pathway and an experimental workflow. The provided information serves as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this flavonoid. The lack of extensive experimental data highlights the need for further research to fully characterize this compound.

References

The Biological Activities of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone: A Comprehensive Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, have long been recognized for their broad spectrum of biological activities and potential therapeutic applications. Among these, polymethoxyflavones (PMFs) have garnered significant attention due to their enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive review of the available scientific literature on the biological activities of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone. It is important to note that literature specifically referencing this precise nomenclature is scarce. However, extensive research exists for a structurally analogous compound, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (B1249847) (5-TDMF). This document will primarily focus on the activities of 5-TDMF, with the strong assumption that it is either identical or exhibits very similar biological properties to the target compound. This review aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways.

Core Biological Activities

The primary biological activities attributed to 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) are its potent antioxidant and anti-inflammatory effects.[1][2][3] Structurally similar polymethoxyflavones have also demonstrated promising anticancer and neuroprotective properties, suggesting potential avenues for future investigation of 5-TDMF.[2][4][5][6][7][8][9][10]

Antioxidant Activity

5-TDMF has been shown to possess significant free radical scavenging capabilities.[1][2][3] This activity is crucial for mitigating oxidative stress, a key contributor to the pathogenesis of numerous chronic diseases. The antioxidant potential of 5-TDMF has been evaluated through various in vitro and ex vivo assays.

Quantitative Data Summary: Antioxidant Activity

CompoundAssayResultReference
5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF)DPPH Radical ScavengingPotent activity[1]
5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF)ABTS Radical ScavengingPotent activity[1]
5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF)Cellular Reactive Oxygen Species (ROS) InhibitionSignificant reduction of H₂O₂-induced ROS[3]
5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF)Glutathione (GSH) LevelAttenuated H₂O₂-induced GSH depletion[3]

Experimental Protocols: Antioxidant Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add various concentrations of the test compound (5-TDMF) to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value, the concentration required to inhibit 50% of the DPPH radicals, is then determined.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

    • Mix the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compound (5-TDMF) to the diluted ABTS•+ solution.

    • Incubate the mixture for 30 minutes in the dark at 30°C.[1]

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity

5-TDMF exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[1][2][3] It has been shown to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data Summary: Anti-inflammatory Activity

CompoundCell LineParameter MeasuredIC50/EC50 ValueReference
5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF)RAW 264.7 MacrophagesNitric Oxide (NO) ProductionEC50 = 9.9 μM[3]

Experimental Protocols: Anti-inflammatory Assays

  • Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 5-TDMF for 12 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant, as an indicator of NO production, using the Griess reagent system.[3]

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition of NO production and the EC50 value.

  • Western Blot Analysis for Inflammatory Mediators:

    • Culture and treat RAW 264.7 cells with 5-TDMF and LPS as described above.

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated and total forms of MAPKs (ERK1/2, p38, JNK) and NF-κB pathway proteins (IκBα, p65).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

5-TDMF exerts its anti-inflammatory effects by interfering with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. 5-TDMF has been shown to inhibit the nuclear translocation of NF-κB.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB->IkB Binding NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation Flavone 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Flavone->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family of proteins, including ERK1/2, p38, and JNK, are key regulators of cellular responses to external stimuli, including inflammation. LPS activation of these pathways contributes to the production of inflammatory mediators. 5-TDMF has been observed to inhibit the phosphorylation of MAPKs.[3]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Inflammation Inflammatory Response AP1->Inflammation Flavone 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Flavone->MKKs Inhibition of Phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow: From Plant to Data

The discovery and characterization of the biological activities of 5,6,4'-trihydroxy-7,3'-dimethoxyflavone typically follow a standardized workflow.

Experimental_Workflow Plant Plant Material (e.g., Anisomeles ovata) Extraction Methanol Extraction Plant->Extraction Purification Chromatographic Purification Extraction->Purification Compound Isolated Compound (5-TDMF) Purification->Compound Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, Cytokines) Compound->AntiInflammatory Data Data Analysis & Interpretation Antioxidant->Data Mechanism Mechanism of Action (Western Blot for NF-κB & MAPK) AntiInflammatory->Mechanism Mechanism->Data

Caption: General experimental workflow for the study of this compound.

Potential Anticancer and Neuroprotective Activities

While direct evidence for the anticancer and neuroprotective effects of this compound is limited, studies on structurally related polymethoxyflavones suggest that these are promising areas for future research.

  • Anticancer Potential: Polymethoxyflavones isolated from citrus peels have been shown to inhibit carcinogenesis through various mechanisms, including the induction of apoptosis, inhibition of metastasis, and anti-angiogenesis.[1][4][5][6][7]

  • Neuroprotective Potential: Several trihydroxy-dimethoxyflavone derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models.[2][8][9][10] These effects are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate neuronal signaling pathways.

Conclusion

This compound, as represented by its close analogue 5,6,4'-trihydroxy-7,3'-dimethoxyflavone, is a promising natural compound with well-documented antioxidant and anti-inflammatory activities. Its mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. The established biological profile of this compound, coupled with the known anticancer and neuroprotective effects of similar flavonoids, underscores its potential for further investigation as a therapeutic agent. This technical guide provides a foundational overview to aid researchers and drug development professionals in designing future studies to fully elucidate the therapeutic potential of this and related polymethoxyflavones.

References

Preliminary Investigation of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse class of polyphenolic compounds, are of significant interest in drug discovery due to their wide range of biological activities. This technical guide provides a preliminary investigation into the bioactivity of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone, a specific O-methylated flavone (B191248). Due to the limited direct research on this particular compound, this paper also draws upon data from structurally similar flavonoids to infer potential therapeutic applications and mechanisms of action. This guide summarizes key findings on its anti-inflammatory, antioxidant, and anticancer properties, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes implicated signaling pathways.

Introduction

This compound belongs to the flavone subclass of flavonoids. Its chemical structure, characterized by hydroxyl and methoxy (B1213986) groups at specific positions on the flavone backbone, dictates its potential biological effects. Methylated flavones have been noted for their potential antioxidant and anticancer properties. This document synthesizes the available preclinical data to provide a foundation for future research and development. The compound has been reported in plants such as Thymbra capitata and Thymus saturejoides[1].

Bioactivity Profile

The biological activities of this compound and its analogs primarily encompass anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity

Structurally related compounds have demonstrated potent anti-inflammatory effects. For instance, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (B1249847), isolated from Anisomeles ovata, has been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells[2]. This inhibition is achieved through the downregulation of nitric oxide synthase and cyclooxygenase-2 (COX-2)[2]. The anti-inflammatory actions of these flavonoids are often mediated through the modulation of key signaling pathways such as the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[2][3]. Another related compound, 5,7-dimethoxyflavone, also inhibits pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-1β[3].

Antioxidant Properties

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. 5,6,4'-trihydroxy-7,3'-dimethoxyflavone exhibits significant free radical scavenging activity both in vitro and ex vivo[2]. The antioxidant potential of a related compound, 4′,5,7-Trihydroxy-3,6-dimethoxyflavone, has been investigated through various bioanalytical assays, including its ability to scavenge DPPH• and ABTS•+ radicals[4][5].

Anticancer and Cytotoxic Effects

Several methylated flavones have shown promise as anticancer agents. While specific data on this compound is scarce, related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, 3',4',5-trihydroxyflavone was found to be most potent against non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines. The anticancer mechanisms of flavonoids often involve the induction of apoptosis and cell cycle arrest. For instance, 5,3'-dihydroxy-6,7,4'-trimethoxyflavanone (B8526214) has been shown to induce apoptosis in lung carcinoma cells by decreasing Bcl-2 levels and increasing Bax and cleaved caspase-3 levels[6]. Furthermore, some flavonoids can inhibit angiogenesis, a critical process in tumor growth and metastasis, by downregulating vascular endothelial growth factor (VEGF) expression[6][7]. This is often achieved through the inhibition of signaling pathways like Akt/mTOR[6].

Quantitative Data Summary

The following tables summarize the quantitative data on the bioactivity of this compound and structurally related flavonoids.

Table 1: Anti-inflammatory and Antioxidant Activity

CompoundAssayTarget/Cell LineIC50 / Ki ValueReference
4′,5,7-Trihydroxy-3,6-dimethoxyflavoneDPPH• Scavenging-9.36 µg/mL[4]
4′,5,7-Trihydroxy-3,6-dimethoxyflavoneABTS•+ Scavenging-3.55 µg/mL[4]
4′,5,7-Trihydroxy-3,6-dimethoxyflavonehCA I Inhibition-Ki: 389.56 ± 29 nM[4]
4′,5,7-Trihydroxy-3,6-dimethoxyflavonehCA II Inhibition-Ki: 306.90 ± 41 nM[4]
4′,5,7-Trihydroxy-3,6-dimethoxyflavoneAcetylcholinesterase Inhibition-Ki: 1005.37 ± 117 nM[5]
4′,5,7-Trihydroxy-3,6-dimethoxyflavoneButyrylcholinesterase Inhibition-Ki: 814.22 ± 87 nM[5]
5,6,4'-trihydroxy-7,8,3'-trimethoxyflavoneβ-hexosaminidase release inhibitionRBL-2H3 cellsIC50: 2.4 µM[8]

Table 2: Anticancer Activity (IC50/EC50 Values)

CompoundCancer Cell LineIC50 / EC50 Value (µM)Reference
3',4',5-trihydroxyflavoneA549 (Lung)< 100[9]
3',4',5-trihydroxyflavoneMCF-7 (Breast)12 - 24[9]
3',4',5-trihydroxyflavoneU87 (Glioblastoma)< 100[9]
5,7-Dihydroxy-3,4'-dimethoxyflavoneMCF-7 (Breast)50.98 ± 1.8[10]
AcacetinDU145 (Prostate)~25[10]
5,7-DimethoxyflavoneHepG2 (Liver)25[10]

Experimental Protocols

This section provides generalized methodologies for key experiments based on the cited literature.

Cell Culture and Viability Assays
  • Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, U87) and macrophage cell lines (e.g., RAW 264.7) are commonly used.

  • Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay for Cell Viability:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay:

    • Plate RAW 264.7 macrophage cells in 96-well plates.

    • Pre-treat cells with the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent.

    • Quantify NO production by measuring absorbance at 540 nm.

  • Cytokine Measurement (ELISA):

    • Culture cells and treat them as described for the NO assay.

    • Collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Antioxidant Assays
  • DPPH Radical Scavenging Assay:

    • Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Mix various concentrations of the test compound with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

  • ABTS Radical Scavenging Assay:

    • Generate the ABTS•+ radical cation by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance.

    • Add various concentrations of the test compound to the ABTS•+ solution.

    • Measure the decrease in absorbance at 734 nm after a set incubation time.

    • Calculate the percentage of ABTS•+ scavenging activity.

Western Blot Analysis
  • Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with non-fat milk or bovine serum albumin (BSA).

  • Incubate the membrane with primary antibodies against target proteins (e.g., COX-2, iNOS, p-NF-κB, Akt, mTOR) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Flavonoids can inhibit this pathway at multiple levels.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB IKK->IkB_NFkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes Induces Transcription Flavonoid 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Flavonoid->IKK Inhibits Flavonoid->NFkB Inhibits Translocation IkB_NFkB->NFkB Releases

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

MAPK Signaling Pathway in Inflammation

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of several kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli and regulate the expression of inflammatory mediators.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Flavonoid 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Flavonoid->MAPK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by flavonoids.

Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer therapies.

Akt_mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Angiogenesis Angiogenesis (via HIF-1α/VEGF) mTOR->Angiogenesis Promotes Flavonoid 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Flavonoid->Akt Inhibits Phosphorylation

Caption: Inhibition of the Akt/mTOR signaling pathway by flavonoids.

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary investigation of the bioactivity of a novel flavonoid compound.

Experimental_Workflow start Start: Compound Isolation and Characterization in_vitro In Vitro Bioactivity Screening start->in_vitro antioxidant Antioxidant Assays (DPPH, ABTS) in_vitro->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokines) in_vitro->anti_inflammatory anticancer Anticancer Assays (MTT, Apoptosis) in_vitro->anticancer mechanism Mechanism of Action Studies antioxidant->mechanism anti_inflammatory->mechanism anticancer->mechanism western_blot Western Blot (Signaling Proteins) mechanism->western_blot gene_expression Gene Expression Analysis (qRT-PCR) mechanism->gene_expression in_vivo In Vivo Validation (Animal Models) mechanism->in_vivo end Conclusion and Further Development in_vivo->end

Caption: General experimental workflow for flavonoid bioactivity investigation.

Conclusion and Future Directions

The preliminary data gathered from structurally similar compounds suggest that this compound holds potential as a bioactive compound with anti-inflammatory, antioxidant, and anticancer properties. Its therapeutic potential appears to be rooted in its ability to modulate key signaling pathways, including NF-κB, MAPK, and Akt/mTOR.

Future research should focus on the direct investigation of this compound to confirm these inferred activities. This includes:

  • Isolation and Purification: Development of efficient methods for the isolation of this specific flavonoid from its natural sources.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to elucidate its precise mechanisms of action and to determine its efficacy and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize its biological activity and pharmacokinetic properties.

This technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Structural Elucidation and Characterization of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,4'-Trihydroxy-3,7-dimethoxyflavone is a naturally occurring flavonoid that belongs to the flavone (B191248) subclass of polyphenolic compounds. Flavonoids are widely recognized for their diverse pharmacological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound. Due to the limited availability of detailed experimental data for this specific flavone in public databases, this document combines reported information with generalized, yet detailed, experimental protocols and representative data from closely related analogs to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Flavonoids are a large and diverse group of secondary metabolites found in plants, known for their significant antioxidant, anti-inflammatory, anticancer, and other health-promoting properties. Their basic structure consists of a fifteen-carbon skeleton (C6-C3-C6), comprising two phenyl rings (A and B) and a heterocyclic ring (C). The specific hydroxylation and methoxylation patterns on this backbone give rise to a vast array of flavonoid derivatives with distinct biological activities.

This compound, with the chemical formula C17H14O7, is one such flavonoid. Its structural features, including the presence of multiple hydroxyl and methoxy (B1213986) groups, suggest potential for significant biological activity. This guide outlines the methodologies for its isolation from natural sources and the comprehensive analytical techniques required for its structural elucidation and characterization.

**2. Natural Occurrences

This compound has been reported to be present in various plant species. The primary documented natural sources for this compound include:

  • Neurolaena lobata

  • Inula species

The presence of this flavonoid in these plants suggests they could be valuable sources for its isolation and further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily derived from computational predictions available in public chemical databases.

PropertyValueSource
Molecular Formula C17H14O7PubChem
Molecular Weight 330.29 g/mol PubChem
IUPAC Name 5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-onePubChem
InChIKey QXSBUADZOSXXPZ-UHFFFAOYSA-NPubChem
Canonical SMILES COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)OPubChem

Experimental Protocols

Generalized Protocol for Isolation from Plant Material

The following is a representative protocol for the extraction and isolation of this compound from plant sources. This methodology is based on standard practices for flavonoid separation and may require optimization depending on the specific plant matrix.

4.1.1. Plant Material Preparation and Extraction

  • Drying and Grinding: Air-dry the collected plant material (e.g., leaves, stems) in the shade to preserve the chemical integrity of the flavonoids. Once thoroughly dried, grind the material into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: Macerate the powdered plant material with methanol (B129727) or ethanol (B145695) (typically in a 1:10 solid-to-solvent ratio) at room temperature for 48-72 hours with occasional agitation. This process should be repeated three times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates from all extractions and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield the crude methanolic or ethanolic extract.

4.1.2. Liquid-Liquid Partitioning

  • Solvent Fractionation: Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity. Start with n-hexane to remove non-polar constituents like lipids and chlorophyll. Subsequently, partition with solvents such as dichloromethane (B109758) or ethyl acetate (B1210297) to separate compounds of intermediate polarity, where flavonoids are often enriched.

  • Concentrate each fraction using a rotary evaporator to obtain the respective sub-extracts.

4.1.3. Chromatographic Purification

  • Column Chromatography: Subject the flavonoid-rich fraction (typically the ethyl acetate fraction) to column chromatography over silica (B1680970) gel. Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

  • Thin Layer Chromatography (TLC): Monitor the collected fractions by TLC, visualizing the spots under UV light (254 nm and 366 nm) and by spraying with a suitable chromogenic agent (e.g., natural product-polyethylene glycol reagent).

  • Further Purification: Combine fractions containing the compound of interest and subject them to further purification using techniques like preparative TLC or size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to yield the pure compound.

Structural Elucidation Workflow

The structural elucidation of an isolated flavonoid is a stepwise process involving several spectroscopic techniques.

G Workflow for Structural Elucidation of Flavonoids cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Plant_Material Plant_Material Crude_Extract Crude_Extract Plant_Material->Crude_Extract Extraction Fractionation Fractionation Crude_Extract->Fractionation Partitioning Column_Chromatography Column_Chromatography Fractionation->Column_Chromatography Chromatography Pure_Compound Pure_Compound Column_Chromatography->Pure_Compound Purification UV_Vis UV_Vis Pure_Compound->UV_Vis Preliminary Analysis MS MS Pure_Compound->MS Molecular Weight NMR NMR Pure_Compound->NMR Detailed Structure Structure_Elucidation Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation Final_Structure Final_Structure Structure_Elucidation->Final_Structure Data Integration G Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB IkB_degraded IkB->IkB_degraded degradation Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates Flavonoid This compound Flavonoid->IKK inhibits

An In-depth Technical Guide to the Biosynthetic Pathway of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Flavonoids are a diverse class of plant secondary metabolites with significant applications in pharmaceuticals and nutraceuticals. This guide provides a detailed technical overview of the biosynthetic pathway of a specific O-methylated flavone (B191248), 5,6,4'-Trihydroxy-3,7-dimethoxyflavone. It covers the core enzymatic steps leading to the flavone backbone, the specific tailoring reactions of hydroxylation and methylation, and the transcriptional regulation of the pathway. Furthermore, this document includes generalized, yet detailed, experimental protocols for the extraction, isolation, and quantification of flavonoids, alongside methodologies for enzyme characterization. Visual diagrams generated using Graphviz are provided to illustrate the biosynthetic and regulatory pathways, as well as a typical experimental workflow.

Introduction to Flavonoid Biosynthesis

Flavonoids are synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. The central pathway is highly conserved among plants and leads to the formation of a C6-C3-C6 skeleton. Subsequent modifications, catalyzed by a variety of "decorating" enzymes such as hydroxylases, methyltransferases, and glycosyltransferases, give rise to the vast structural diversity of over 9,000 known flavonoids.

The target molecule of this guide, this compound, is a highly substituted flavone. Its structure suggests a biosynthetic route involving the formation of a trihydroxyflavone precursor followed by specific hydroxylation and O-methylation events. While the exact biosynthetic pathway for this specific molecule is not extensively documented, a putative pathway can be constructed based on well-characterized enzymatic reactions in flavonoid metabolism.

The Core Flavonoid Biosynthetic Pathway

The formation of the basic flavone skeleton proceeds through two major stages: the general phenylpropanoid pathway and the flavonoid-specific branch.

General Phenylpropanoid Pathway

This initial stage converts L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid synthesis.

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Flavone Backbone Synthesis

This stage utilizes p-coumaroyl-CoA to construct the characteristic three-ring structure of flavonoids.

  • Chalcone (B49325) Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to produce the flavanone (B1672756) (2S)-naringenin.

  • Flavone Synthase (FNS): Introduces a double bond between C-2 and C-3 of the C-ring of naringenin to form the flavone apigenin (B1666066) (5,7,4'-trihydroxyflavone). This reaction can be catalyzed by two distinct types of enzymes: FNS I (a soluble 2-oxoglutarate-dependent dioxygenase) or FNS II (a cytochrome P450 monooxygenase).

Proposed Tailoring Steps for this compound

Starting from the common flavone intermediate, apigenin, a series of hydroxylation and methylation reactions are required to produce this compound. The precise sequence of these events can vary between plant species.

  • C-6 Hydroxylation: The introduction of a hydroxyl group at the C-6 position of the A-ring is a critical step. This reaction is catalyzed by Flavone 6-hydroxylase (F6H) , a cytochrome P450-dependent monooxygenase.[1][2] Acting on apigenin, this enzyme would produce scutellarein (B1681691) (5,6,7,4'-tetrahydroxyflavone).

  • O-Methylation: The final structure requires two O-methylation steps, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[3][4]

    • 7-O-Methylation: An OMT specific for the 7-hydroxyl group (F7OMT) would methylate scutellarein to produce hispidulin (B1673257) (5,6,4'-trihydroxy-7-methoxyflavone).

    • 3-O-Methylation: The presence of a methoxy (B1213986) group at the C-3 position is unusual for flavones, which lack a 3-hydroxyl group. This suggests two possibilities:

      • The pathway may proceed through a flavonol intermediate (which has a 3-OH group). For example, naringenin could be converted to the dihydroflavonol, dihydrokaempferol, by Flavanone 3-hydroxylase (F3H), and then to the flavonol kaempferol (B1673270) by Flavonol Synthase (FLS). Subsequent C-6 hydroxylation and O-methylations at C-3 and C-7 would be required.

      • A less common OMT with novel activity might directly act on the flavone C-ring.

Given the complexity, the pathway is best represented as a grid of potential reactions. The most direct route from apigenin is depicted below.

Diagram of the Proposed Biosynthetic Pathway

Biosynthetic_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Scutellarein Scutellarein Apigenin->Scutellarein F6H Hispidulin Hispidulin Scutellarein->Hispidulin 7-OMT Target_Flavone 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Hispidulin->Target_Flavone 3-OMT (Hypothetical) MBW_Complex cluster_complex MBW Complex MYB R2R3-MYB bHLH bHLH Promoter Promoter of Biosynthetic Gene MYB->Promoter Binds to DNA WDR WD40 bHLH->Promoter Binds to DNA WDR->Promoter Binds to DNA Transcription Gene Transcription Promoter->Transcription Activates Experimental_Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the flavonoid 5,6,4'-trihydroxy-3,7-dimethoxyflavone, a naturally occurring polymethoxyflavonoid. Due to the limited specific research on this compound, this guide also incorporates detailed information on closely related structural analogs to offer a broader understanding of its potential biological activities and mechanisms of action. This document covers the chemical and physical properties, known natural sources, and a detailed exploration of the potential anti-inflammatory and antioxidant activities based on studies of similar flavonoids. Standardized experimental protocols for assessing these activities and diagrams of relevant signaling pathways are provided to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. Its chemical structure is characterized by a flavone (B191248) backbone with specific hydroxylation and methoxylation patterns that are crucial for its potential biological activities. While research directly focused on this specific flavonoid is limited, its structural similarity to other well-studied flavonoids suggests it may possess significant pharmacological properties, including antioxidant and anti-inflammatory effects.

Natural Sources: this compound has been identified in the following plant species:

  • Neurolaena lobata

  • Inula species

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₇PubChem
Molecular Weight 330.29 g/mol PubChem
IUPAC Name 5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-onePubChem
CAS Number 56226-95-0Guidechem
Synonyms 6-Hydroxykaempferol 3,7-dimethyl ether, 4',5,6-Trihydroxy-3,7-dimethoxyflavonePubChem
Predicted pKa 5.99 ± 0.40Guidechem

Biological Activities and Potential Mechanisms of Action of Related Flavonoids

Due to the scarcity of direct biological data for this compound, this section focuses on the activities of structurally similar flavonoids. The presented data provides a strong rationale for investigating the target compound for similar therapeutic effects.

Anti-inflammatory Activity

A closely related isomer, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) , has demonstrated potent anti-inflammatory and antioxidant properties.[1] Studies have shown that 5-TDMF can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells by attenuating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

The anti-inflammatory effects of flavonoids like 5-TDMF are often mediated through the modulation of key signaling pathways.

Signaling Pathways Involved in the Anti-inflammatory Action of Related Flavonoids:

  • NF-κB Signaling Pathway: 5-TDMF has been shown to interfere with the translocation of the nuclear factor-kappa B (NF-κB) into the nucleus.[1] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting its activation, flavonoids can suppress the inflammatory response.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in inflammation. 5-TDMF has been observed to interfere with this pathway.[1]

Below are diagrams illustrating these key signaling pathways.

G Potential Anti-inflammatory Mechanism via NF-κB Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active NF-κB (active) NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) nucleus->inflammation induces flavonoid This compound (and related compounds) flavonoid->IKK inhibits flavonoid->NFkB_active inhibits translocation

Caption: Potential anti-inflammatory mechanism via the NF-κB pathway.

G Potential Anti-inflammatory Mechanism via MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates nucleus Nucleus AP1->nucleus translocates to inflammation Pro-inflammatory Gene Expression nucleus->inflammation induces flavonoid This compound (and related compounds) flavonoid->MAPKK inhibits phosphorylation

Caption: Potential anti-inflammatory mechanism via the MAPK pathway.
Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The hydroxyl groups on the flavonoid skeleton are key to this activity. The antioxidant potential of flavonoids is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data for Related Flavonoids

The following table summarizes the available quantitative data for flavonoids structurally related to this compound.

CompoundBiological ActivityAssayMetricValueSource
5-hydroxy-3',4',7-trimethoxyflavone (HTMF) Reversal of drug resistanceK562/BCRP cellsRI₅₀7.2 nM[2]
3',4',7-trimethoxyflavone (TMF) Reversal of drug resistanceK562/BCRP cellsRI₅₀18 nM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound and related compounds.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant activity of a flavonoid compound.

G Experimental Workflow for DPPH Assay prep_dpph Prepare DPPH solution in methanol mix Mix DPPH solution with flavonoid solution prep_dpph->mix prep_sample Prepare flavonoid solutions at various concentrations prep_sample->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate percentage inhibition measure->calculate G General Workflow for Western Blot Analysis cell_culture Cell culture and treatment with flavonoid and LPS protein_extraction Protein extraction cell_culture->protein_extraction protein_quantification Protein quantification (e.g., BCA assay) protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking with non-fat milk or BSA transfer->blocking primary_ab Incubation with primary antibody blocking->primary_ab secondary_ab Incubation with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detection with chemiluminescence secondary_ab->detection analysis Image analysis and quantification detection->analysis

References

An In-depth Technical Guide to the Solubility and Stability of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Flavonoids are a large class of plant secondary metabolites with a wide range of reported health benefits. 5,6,4'-Trihydroxy-3,7-dimethoxyflavone, also known as 6-Hydroxykaempferol 3,7-dimethyl ether, belongs to the sub-class of polymethoxylated flavonoids (PMFs). The presence of methoxy (B1213986) groups can influence the physicochemical properties of flavonoids, often leading to increased metabolic stability and altered solubility profiles compared to their hydroxylated counterparts[1][2]. Accurate determination of solubility and stability is a prerequisite for the formulation of dosage forms and for ensuring the reliability of in vitro and in vivo experimental results.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₄O₇[3]
Molecular Weight 330.29 g/mol [3]
Synonyms 6-Hydroxykaempferol 3,7-dimethyl etherPubChem
CAS Number 56226-95-0PubChem

Solubility Data

The solubility of a compound is a critical parameter that affects its absorption and bioavailability. For flavonoids, solubility can be determined in various solvents relevant to pharmaceutical and research applications. While specific quantitative solubility data for this compound is not available, Table 2 provides a template for presenting such data once determined. Generally, polymethoxylated flavonoids are characterized by their hydrophobicity and may exhibit low aqueous solubility[4].

Table 2: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mM)
Water25Data not availableData not available
Phosphate-Buffered Saline (PBS) pH 7.425Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available
Ethanol25Data not availableData not available

Stability Data

The stability of a compound under various conditions is essential for determining its shelf-life and for designing appropriate storage and handling procedures. Flavonoids can be susceptible to degradation by factors such as pH, temperature, and light. Kaempferol derivatives, lacking a catechol moiety in the B-ring, may exhibit greater stability under alkaline conditions compared to quercetin (B1663063) derivatives[5]. A summary of stability data for this compound would be presented as shown in Table 3.

Table 3: Stability of this compound under Different Conditions

ConditionParameterResult (e.g., % remaining after time)
pH pH 3 (24h, 25°C)Data not available
pH 7.4 (24h, 25°C)Data not available
pH 9 (24h, 25°C)Data not available
Temperature 4°C (30 days)Data not available
25°C (30 days)Data not available
40°C (30 days)Data not available
Light Exposure Photostability (e.g., ICH Q1B)Data not available

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

  • An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the suspension is centrifuged or filtered to separate the undissolved solid.

  • An aliquot of the clear supernatant is carefully collected and diluted with a suitable solvent.

  • The concentration of the dissolved compound in the diluted sample is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is calculated and expressed in mg/mL and mM.

Stability Assessment: HPLC-Based Method

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

Protocol:

  • Prepare a stock solution of the flavonoid in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Aliquots of the stock solution are added to different aqueous buffers (e.g., pH 3, 7.4, and 9) or stored under different temperature and light conditions.

  • Samples are collected at specified time intervals (e.g., 0, 2, 4, 8, 24 hours for short-term stability; or weekly for long-term stability).

  • The concentration of the remaining this compound in each sample is determined by a stability-indicating HPLC method.

  • The percentage of the compound remaining at each time point is calculated relative to the initial concentration (time 0).

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the assessment of solubility and stability of a flavonoid compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Compound and Solvents sol_flask Shake-Flask Incubation (Excess Compound) sol_start->sol_flask sol_equilibrate Equilibration (e.g., 24-48h at constant T) sol_flask->sol_equilibrate sol_separate Separation (Centrifugation/Filtration) sol_equilibrate->sol_separate sol_quantify Quantification of Supernatant (e.g., HPLC-UV) sol_separate->sol_quantify sol_end End: Determine Solubility sol_quantify->sol_end stab_start Start: Stock Solution stab_stress Incubation under Stress Conditions (pH, Temp, Light) stab_start->stab_stress stab_sample Time-Point Sampling (e.g., 0, 2, 4, 8, 24h) stab_stress->stab_sample stab_quantify Quantification of Remaining Compound (HPLC) stab_sample->stab_quantify stab_end End: Determine Degradation Profile stab_quantify->stab_end

Caption: Workflow for Solubility and Stability Testing.

Hypothetical Signaling Pathway Modulation

Flavonoids are known to interact with various cellular signaling pathways. The diagram below illustrates a hypothetical pathway that could be modulated by a flavonoid like this compound, leading to anti-inflammatory effects.

G Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade NF-kB Activation NF-kB Activation Signaling Cascade->NF-kB Activation Gene Transcription Gene Transcription NF-kB Activation->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines This compound This compound This compound->Signaling Cascade Inhibition

Caption: Hypothetical Anti-Inflammatory Signaling Pathway.

Conclusion

While specific quantitative data on the solubility and stability of this compound are yet to be published, this guide provides the necessary framework and standard protocols for researchers to conduct these critical evaluations. The methodologies described are well-established for the characterization of flavonoids and will enable the generation of reliable data to support the development of this compound for therapeutic or other applications. Further research is warranted to elucidate the complete physicochemical profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone, a naturally occurring flavonoid. The synthesis of this polymethoxylated flavonol presents a multi-step challenge requiring careful control of functional group transformations. The protocols outlined herein are based on established methodologies in flavonoid chemistry, including the Claisen-Schmidt condensation for chalcone (B49325) formation, the Algar-Flynn-Oyamada reaction for flavonol synthesis, and strategic use of protecting groups for regioselective functionalization. This document is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development interested in the synthesis and exploration of this and related flavonoid compounds.

Introduction

This compound is a flavonoid compound that has been identified in various plant species. As with many flavonoids, it is of interest to the scientific community for its potential biological activities. The specific arrangement of hydroxyl and methoxy (B1213986) groups on the flavone (B191248) backbone can significantly influence its pharmacological properties. The laboratory synthesis of this compound is essential for obtaining pure material for biological screening and for the generation of analogs to explore structure-activity relationships (SAR).

The synthetic strategy detailed in these notes focuses on a convergent approach, beginning with the preparation of two key aromatic precursors: a highly substituted acetophenone (B1666503) (A-ring precursor) and a substituted benzaldehyde (B42025) (B-ring precursor). These are then coupled to form a chalcone intermediate, which is subsequently cyclized and further functionalized to yield the target flavone.

Proposed Synthetic Pathway

The overall proposed synthetic pathway for this compound is depicted below. This multi-step synthesis involves the preparation of protected A- and B-ring precursors, their condensation to form a chalcone, oxidative cyclization to a flavonol, selective methylation, and final deprotection.

Synthetic_Pathway A_precursor 2',5',6'-Trihydroxy- 4'-methoxyacetophenone (Protected) Chalcone Protected 2'-Hydroxychalcone A_precursor->Chalcone Claisen-Schmidt Condensation B_precursor 4-Hydroxybenzaldehyde (B117250) (Protected) B_precursor->Chalcone Flavonol Protected 3-Hydroxyflavone (B191502) Chalcone->Flavonol Algar-Flynn-Oyamada Reaction Methylated_Flavonol Protected 3-Methoxyflavone Flavonol->Methylated_Flavonol Selective Methylation Target 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Methylated_Flavonol->Target Deprotection

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of this compound. These protocols are based on analogous transformations reported in the literature and may require optimization for specific laboratory conditions.

Part 1: Synthesis of Precursors

Protocol 1.1: Synthesis of 2',5'-Dibenzyloxy-4'-methoxy-6'-hydroxyacetophenone (A-Ring Precursor)

This protocol describes a plausible route to the A-ring precursor, which is not commercially available. It involves the selective protection and acylation of a suitable starting material.

  • Materials:

    • 1,2,4-Trihydroxy-5-methoxybenzene

    • Benzyl (B1604629) chloride

    • Potassium carbonate

    • Acetone

    • Acetyl chloride

    • Aluminum chloride

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dibenzylation: To a solution of 1,2,4-trihydroxy-5-methoxybenzene in acetone, add potassium carbonate and benzyl chloride. Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, filter the inorganic salts and concentrate the filtrate. Purify the residue by column chromatography to obtain 1,2-dibenzyloxy-4-hydroxy-5-methoxybenzene.

    • Friedel-Crafts Acylation: Dissolve the product from the previous step in anhydrous DCM and cool to 0°C. Add aluminum chloride, followed by the dropwise addition of acetyl chloride. Stir the reaction at room temperature until completion. Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 1.2: Synthesis of 4-(Benzyloxy)benzaldehyde (B-Ring Precursor)

  • Materials:

    • 4-Hydroxybenzaldehyde

    • Benzyl chloride

    • Potassium carbonate

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in DMF.

    • Add potassium carbonate and benzyl chloride to the solution.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and extract with ethyl acetate (B1210297).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol (B145695).

Part 2: Assembly of the Flavone Core

Protocol 2.1: Synthesis of 2'-Hydroxy-4',5'-dibenzyloxy-6'-methoxy-4-(benzyloxy)chalcone (Chalcone Intermediate)

This protocol utilizes the Claisen-Schmidt condensation to form the chalcone backbone.

  • Materials:

    • 2',5'-Dibenzyloxy-4'-methoxy-6'-hydroxyacetophenone (from Protocol 1.1)

    • 4-(Benzyloxy)benzaldehyde (from Protocol 1.2)

    • Ethanol

    • Potassium hydroxide (B78521) (KOH)

  • Procedure:

    • Dissolve the A-ring precursor in ethanol.

    • Add an aqueous solution of KOH and stir at room temperature.

    • Add a solution of the B-ring precursor in ethanol dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Acidify the reaction mixture with dilute HCl and collect the precipitated solid by filtration.

    • Wash the solid with water and recrystallize from ethanol to obtain the pure chalcone.

Protocol 2.2: Synthesis of 5,6-Dibenzyloxy-7-methoxy-3-hydroxy-4'-(benzyloxy)flavone (Flavonol Intermediate)

This protocol employs the Algar-Flynn-Oyamada reaction for the oxidative cyclization of the chalcone to a 3-hydroxyflavone (flavonol).

  • Materials:

    • Chalcone intermediate (from Protocol 2.1)

    • Methanol (B129727) or Pyridine

    • Sodium hydroxide (NaOH) solution

    • Hydrogen peroxide (H₂O₂) (30%)

  • Procedure:

    • Dissolve the chalcone in methanol or pyridine.

    • Cool the solution in an ice bath and add an aqueous solution of NaOH.

    • Slowly add hydrogen peroxide to the cooled solution, maintaining the temperature below 15°C.

    • Stir the reaction mixture for a few hours at room temperature.

    • Acidify the mixture with dilute acid and collect the precipitate.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2.3: Synthesis of 5,6-Dibenzyloxy-3,7-dimethoxy-4'-(benzyloxy)flavone

This step involves the selective methylation of the 3-hydroxyl group.

  • Materials:

    • Flavonol intermediate (from Protocol 2.2)

    • Anhydrous acetone

    • Anhydrous potassium carbonate

    • Dimethyl sulfate (DMS)

  • Procedure:

    • Reflux a mixture of the flavonol, anhydrous potassium carbonate, and anhydrous acetone.

    • Add dimethyl sulfate dropwise to the refluxing mixture.

    • Continue refluxing until the reaction is complete (monitored by TLC).

    • Filter off the potassium carbonate and concentrate the filtrate.

    • Purify the residue by column chromatography.

Part 3: Final Deprotection

Protocol 3.1: Synthesis of this compound

The final step is the removal of the benzyl protecting groups by catalytic hydrogenation.

  • Materials:

    • Protected flavone (from Protocol 2.3)

    • Ethyl acetate or Ethanol

    • Palladium on carbon (Pd/C, 10%)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the protected flavone in ethyl acetate or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the final compound by recrystallization or preparative HPLC.

Data Presentation

Step Reaction Key Reagents Typical Yield (%) Purification Method
1.1Friedel-Crafts AcylationAcetyl chloride, AlCl₃60-70Recrystallization/Column Chromatography
1.2Williamson Ether SynthesisBenzyl chloride, K₂CO₃>90Recrystallization
2.1Claisen-Schmidt CondensationKOH70-80Recrystallization
2.2Algar-Flynn-Oyamada RxnH₂O₂, NaOH50-60Column Chromatography/Recrystallization
2.3O-Methylation(CH₃)₂SO₄, K₂CO₃80-90Column Chromatography
3.1HydrogenolysisH₂, Pd/C>90Recrystallization/Prep. HPLC

Mandatory Visualizations

Experimental_Workflow cluster_precursors Precursor Synthesis cluster_assembly Flavone Core Assembly cluster_final Final Product A_ring Synthesize A-Ring Precursor (Protocol 1.1) Chalcone_Synth Claisen-Schmidt Condensation (Protocol 2.1) A_ring->Chalcone_Synth B_ring Synthesize B-Ring Precursor (Protocol 1.2) B_ring->Chalcone_Synth Flavonol_Synth Algar-Flynn-Oyamada Reaction (Protocol 2.2) Chalcone_Synth->Flavonol_Synth Methylation Selective 3-O-Methylation (Protocol 2.3) Flavonol_Synth->Methylation Deprotection Deprotection (Hydrogenolysis) (Protocol 3.1) Methylation->Deprotection Purification Final Purification Deprotection->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization NF-kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα p50/p65 IKK->IkB_NFkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression Flavonoid 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Flavonoid->IKK Inhibition IkB_NFkB->NFkB_active IκBα Degradation

Application Note: HPLC Purification of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6,4'-Trihydroxy-3,7-dimethoxyflavone is a flavonoid, a class of natural products known for a wide range of biological activities, making it a compound of interest for researchers in natural product chemistry, pharmacology, and drug development.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the isolation and purification of individual flavonoids from complex plant extracts.[2][3] This document provides a detailed protocol for the purification of this compound using preparative reversed-phase HPLC (RP-HPLC), including sample preparation and method development considerations.

General Purification Strategy

The purification of this compound from a crude plant extract typically involves a multi-step process to achieve high purity. This process begins with extraction, followed by preliminary purification to enrich the flavonoid fraction, and finally, high-resolution purification using preparative HPLC.

Start Crude Plant Extract PrePurification Preliminary Purification (e.g., Liquid-Liquid Extraction, Column Chromatography) Start->PrePurification Enrichment of Flavonoids Prep_HPLC Preparative HPLC PrePurification->Prep_HPLC High-Resolution Separation Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Fraction_Collection->Prep_HPLC Re-purification of impure fractions Purity_Analysis Purity Analysis (Analytical HPLC, LC-MS) Fraction_Collection->Purity_Analysis Assess Purity Pure_Compound Pure 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Purity_Analysis->Pure_Compound Purity >95%

Figure 1. General workflow for the purification of this compound.

Experimental Protocols

Extraction of Flavonoids from Plant Material

The initial step involves extracting the flavonoids from the dried and powdered plant material. The choice of extraction method and solvent can significantly impact the yield of the target compound.

Protocol 1: Maceration

  • Weigh the dried, powdered plant material.

  • Place the material in a suitable container and add methanol (B129727) or ethanol (B145695) at a solvent-to-solid ratio of approximately 10:1 (v/w).[1]

  • Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation.

  • Filter the extract through a suitable filter paper (e.g., Whatman No. 1).[3]

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.[1]

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude extract.[1][4]

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

  • Place 10 g of the powdered plant material into a flask.

  • Add 200 mL of 80% ethanol (solvent-to-solid ratio of 20:1).[4]

  • Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 50°C.[4]

  • Filter the mixture and collect the supernatant.

  • Re-extract the plant residue under the same conditions to improve yield.[4]

  • Combine the supernatants and concentrate using a rotary evaporator.[4]

Preliminary Purification

To reduce the complexity of the crude extract and enrich the flavonoid fraction, a preliminary purification step is recommended.

Protocol: Liquid-Liquid Partitioning

  • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).[1]

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity.

  • Start with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.[1]

  • Subsequently, partition with a solvent of intermediate polarity, such as ethyl acetate (B1210297), which often enriches the flavonoid aglycones.

  • Collect the ethyl acetate fraction and concentrate it to dryness. This fraction will be used for HPLC purification.

HPLC Purification

Preparative RP-HPLC is employed for the final purification of this compound.

HPLC_Workflow cluster_prep Sample and System Preparation cluster_run HPLC Run and Fractionation cluster_postrun Post-Run Analysis Sample_Prep Dissolve enriched extract in mobile phase Filter Filter sample (0.45 µm) Sample_Prep->Filter Injection Inject sample Filter->Injection System_Equilibration Equilibrate HPLC system with initial mobile phase System_Equilibration->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution UV_Detection UV Detection Gradient_Elution->UV_Detection Fraction_Collection Collect Fractions UV_Detection->Fraction_Collection Purity_Check Analyze fractions (Analytical HPLC) Fraction_Collection->Purity_Check Pooling Pool pure fractions Purity_Check->Pooling Evaporation Evaporate solvent Pooling->Evaporation Final_Product Isolated Compound Evaporation->Final_Product

Figure 2. Detailed workflow for the preparative HPLC purification process.

Analytical Method Development Before scaling up to preparative HPLC, it is crucial to develop an analytical method to determine the optimal separation conditions.

  • Column: A C18 reversed-phase column is typically used for flavonoid separation.[2][5]

  • Mobile Phase: A gradient elution using a two-solvent system is common.

    • Solvent A: Water with 0.1% acetic acid or formic acid (to improve peak shape).[2][5]

    • Solvent B: Methanol or Acetonitrile.

  • Gradient Program: A typical starting point is a linear gradient from a low to a high percentage of Solvent B over 20-40 minutes.

  • Flow Rate: For analytical columns (e.g., 4.6 mm i.d.), a flow rate of 0.5-1.0 mL/min is standard.[2][6]

  • Detection: Monitor the elution at wavelengths between 254-280 nm and 320-380 nm, which are characteristic absorption maxima for flavonoids.[7]

Preparative HPLC Protocol

  • System Preparation:

    • Use a preparative HPLC system equipped with a suitable pump, injector, detector, and fraction collector.[3]

    • Equilibrate the preparative C18 column (e.g., 19 x 100 mm) with the initial mobile phase conditions determined during analytical method development.[3]

  • Sample Preparation:

    • Dissolve the enriched flavonoid fraction in the initial mobile phase or a suitable solvent like methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.

  • Chromatographic Conditions:

    • Scale up the analytical method to the preparative scale. The flow rate and injection volume will need to be adjusted based on the column dimensions.

    • Inject the sample onto the column.

    • Run the gradient elution program.

  • Fraction Collection:

    • Collect fractions based on the retention time of the target peak observed in the analytical chromatogram.

  • Purity Analysis:

    • Analyze the collected fractions using the analytical HPLC method to determine their purity.

    • Pool the fractions containing the pure compound (>95% purity).

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Typical HPLC Parameters for Flavonoid Purification

ParameterAnalytical ScalePreparative Scale
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 10.0 mm or larger, 5 µm
Mobile Phase A Water + 0.1% Acetic AcidWater + 0.1% Acetic Acid
Mobile Phase B Methanol or AcetonitrileMethanol or Acetonitrile
Gradient Optimized linear gradientScaled linear gradient
Flow Rate 0.5 - 1.0 mL/min3.0 - 5.0 mL/min or higher
Injection Volume 10 - 20 µL1 - 5 mL
Detection UV at 254 nm and 340 nmUV at 254 nm and 340 nm

Table 2: Comparison of Extraction Methods

MethodAdvantagesDisadvantages
Maceration Simple, requires minimal equipment.Time-consuming, potentially lower extraction efficiency.[4]
Soxhlet Extraction More efficient than maceration.Can be lengthy, potential for thermal degradation of compounds.[4]
Ultrasonic-Assisted Faster, higher yields, less solvent consumption.[4]Requires specialized equipment.[4]

Conclusion

The successful purification of this compound relies on a systematic approach that includes efficient extraction, preliminary purification, and optimized preparative HPLC. The protocols and parameters provided in this application note serve as a comprehensive guide for researchers. Method optimization, particularly for the HPLC gradient, will be crucial to achieving high purity of the target compound. Subsequent structural elucidation using techniques like NMR and mass spectrometry is necessary to confirm the identity of the isolated flavonoid.

References

Application Notes and Protocols for the Analysis of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of hydroxyl and methoxyl groups on the flavone (B191248) backbone plays a crucial role in determining their bioactivity. 5,6,4'-Trihydroxy-3,7-dimethoxyflavone and its isomers are of significant interest to researchers in natural product chemistry, pharmacology, and drug development. Accurate structural elucidation and quantification are essential for understanding their structure-activity relationships. This document provides detailed application notes and protocols for the analysis of these compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), featuring data for the closely related isomer, 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone , due to the limited availability of published data for the titular compound.

Spectroscopic Data

Due to the absence of publicly available NMR and mass spectrometry data for this compound, this section presents data for its isomer, 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (also known as 6-Hydroxyluteolin 7,3'-dimethyl ether). This compound has been isolated from Anisomeles ovata and its spectral data provide a valuable reference for researchers working with related structures.[1]

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (Solvent: CDCl₃:DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (Solvent: CDCl₃:DMSO-d₆) [2]

Chemical Shift (δ) ppmCarbon Atom Assignment
Data not available in search results

Note: While a literature reference for the NMR data is available, the specific chemical shifts were not present in the provided search results. Researchers should consult the original publication for detailed assignments.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Flavone Isomers (C₁₇H₁₄O₇)

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
5,6-Dimethoxy-7,3',4'-trihydroxyflavoneGC-MS330315, 287[3]
5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavoneLC-ESI-QTOF347.0761332.0526, 317.0292, 314.0422[4]

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of flavonoid compounds.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified flavonoid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
  • Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, Chloroform-d). The choice of solvent is critical for sample solubility and to avoid overlapping signals with the analyte. For compounds with poor solubility, a mixture of solvents like CDCl₃ and DMSO-d₆ can be used.[2]
  • Transfer the solution to a 5 mm NMR tube.
  • Ensure the solution is homogeneous and free of any particulate matter.

2. NMR Data Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.
  • For ¹H NMR, acquire data over a spectral width of 0-15 ppm.
  • For ¹³C NMR, acquire data over a spectral width of 0-200 ppm.
  • Standard 1D experiments (¹H and ¹³C) should be supplemented with 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous structure elucidation.

3. Data Processing:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
  • Apply Fourier transformation, phase correction, and baseline correction.
  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both ¹H and ¹³C NMR spectra.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a general method for the analysis of flavonoids using LC-MS.

1. Sample Preparation:

  • Prepare a stock solution of the flavonoid sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
  • Prepare a series of dilutions for calibration curves if quantitative analysis is required.
  • Filter the solutions through a 0.22 µm syringe filter before injection.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column is commonly used for flavonoid separation.
  • Mobile Phase: A gradient elution using two solvents is typical.
  • Solvent A: Water with 0.1% formic acid.
  • Solvent B: Acetonitrile with 0.1% formic acid.
  • Gradient Program: A typical gradient might start with a low percentage of solvent B, increasing linearly over time to elute compounds with increasing hydrophobicity.
  • Flow Rate: Dependent on the column dimensions, typically 0.2-1.0 mL/min.
  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole (QqQ), time-of-flight (TOF), or Orbitrap mass analyzer.
  • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal conditions for the analyte. Flavonoids often ionize well in negative mode.
  • MS/MS Analysis: For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

3. Data Analysis:

  • Process the data using the instrument's software.
  • Identify the compound based on its retention time and the mass-to-charge ratio (m/z) of the molecular ion.
  • Confirm the structure by comparing the experimental fragmentation pattern with known fragmentation pathways of flavonoids or with reference standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Elucidation sample Flavonoid Sample dissolve Dissolve in Deuterated Solvent (NMR) or Methanol (MS) sample->dissolve filter Filter (MS) dissolve->filter MS Analysis nmr NMR Spectrometer dissolve->nmr NMR Analysis lcms LC-MS System filter->lcms nmr_data Process NMR Data (1D & 2D) nmr->nmr_data ms_data Process LC-MS Data (MS & MS/MS) lcms->ms_data structure Structure Elucidation & Confirmation nmr_data->structure ms_data->structure

Caption: Experimental workflow for flavonoid analysis.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Flavonoid 5,6,4'-Trihydroxy- 7,3'-dimethoxyflavone Flavonoid->MAPK NFkB NF-κB Flavonoid->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases

Caption: Plausible anti-inflammatory signaling pathway.[1][5]

References

Application Notes and Protocols for 5,6,4'-Trihydroxy-3,7-dimethoxyflavone In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,4'-Trihydroxy-3,7-dimethoxyflavone is a flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed protocols for in vitro assays to investigate the biological activities of this compound. While specific experimental data for this particular flavone (B191248) is limited in publicly available literature, the following protocols are based on established methods for structurally similar flavonoids and provide a strong foundation for its investigation. A closely related compound, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (B1249847) (5-TDMF), has been shown to possess potent free radical scavenging and anti-inflammatory activities.[1][2]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table presents hypothetical IC50 values based on the activities of structurally related trihydroxy-dimethoxyflavones in common cancer cell lines. These values are for illustrative purposes only and require experimental validation.

Cell LineAssay TypeHypothetical IC50 (µM)
Human Leukemia (HL-60)MTT Assay (Cytotoxicity)25
Human Myeloid Leukemia (U-937)MTT Assay (Cytotoxicity)35
Human T-cell Leukemia (MOLT-4)MTT Assay (Cytotoxicity)40
Murine Macrophage (RAW 264.7)Nitric Oxide (NO) Assay (Anti-inflammatory)15

Key In Vitro Assay Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

Materials:

  • Human cancer cell lines (e.g., HL-60, U-937, MOLT-4)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[3]

  • This compound

  • MTT solution (5 mg/mL in PBS)[3]

  • Dimethyl sulfoxide (B87167) (DMSO)[3]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Prepare various concentrations of this compound in culture medium. The final DMSO concentration should be below 0.5%. Treat the cells with the compound for 24, 48, or 72 hours.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 hours.[3]

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[3]

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are Annexin V- and PI-positive.

Anti-Inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[5]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[5]

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[5]

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess Reagent System according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay assesses the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)[5]

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)[5]

  • 96-well plate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare a series of concentrations of this compound and the positive control in methanol.[5]

  • Assay Reaction: In a 96-well plate, mix the compound solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Signaling Pathway and Workflow Diagrams

G Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_0 Cell Culture & Treatment cluster_1 Viability & Apoptosis Assays cluster_2 Data Analysis start Seed Cells in 96-well Plate treat Treat with this compound start->treat mtt MTT Assay treat->mtt annexin Annexin V/PI Staining treat->annexin mtt_analysis Calculate IC50 mtt->mtt_analysis flow_analysis Flow Cytometry Analysis annexin->flow_analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

G Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Flavone 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Flavone->NFkB Inhibition Flavone->MAPK Inhibition iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 MAPK->iNOS MAPK->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

Caption: Potential anti-inflammatory mechanism of this compound.

G Hypothesized Apoptotic Signaling Pathway Flavone 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone ROS ROS Generation Flavone->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax ↑ Mito->Bax Bcl2 Bcl-2 ↓ Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for 5,6,4'-Trihydroxy-3,7-dimethoxyflavone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,4'-Trihydroxy-3,7-dimethoxyflavone, also known as 6-Hydroxykaempferol 3,7-dimethyl ether, is a naturally occurring flavonoid found in various plants, including Neurolaena lobata and Inula species. Flavonoids, a class of polyphenolic compounds, are known for their diverse pharmacological activities. Preliminary research suggests that this compound possesses potent anti-inflammatory, antioxidant, and potential anticancer properties. Studies on structurally similar flavonoids and a closely related compound, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone, indicate that its mechanism of action may involve the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as the inhibition of the 26S proteasome.

These application notes provide a comprehensive experimental design to investigate the biological activities of this compound in a cell culture setting. Detailed protocols for key assays are provided to guide researchers in assessing its effects on cell viability, inflammation, oxidative stress, and apoptosis.

Experimental Design

This experimental design outlines a series of in vitro assays to characterize the biological effects of this compound. The murine macrophage cell line RAW 264.7 is proposed for investigating anti-inflammatory effects, as it is a well-established model for studying inflammation. For assessing anticancer properties, a human cancer cell line relevant to the desired research focus should be chosen (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

A suggested workflow for the experimental design is as follows:

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Anti-inflammatory Activity (RAW 264.7 cells) cluster_2 Phase 3: Anticancer Activity (Cancer Cell Line) A Cell Viability/Cytotoxicity Assay (MTT Assay) C Nitric Oxide (NO) Production Assay A->C Determine sub-toxic concentrations F Apoptosis Detection (Annexin V-FITC/PI Staining) A->F Determine IC50 for cancer cells B Cellular Antioxidant Activity (CAA) Assay D Pro-inflammatory Cytokine Quantification (qPCR for TNF-α, IL-6) B->D C->D E Western Blot Analysis of NF-κB and MAPK Pathways D->E Investigate upstream signaling G Caspase-3 Activity Assay F->G Confirm apoptotic pathway H Proteasome Activity Assay F->H Investigate potential mechanism

Caption: A logical workflow for investigating the biological activities of this compound.

Data Presentation

Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison and interpretation.

Table 1: Cell Viability (MTT Assay)

Cell LineTreatment Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
RAW 264.70 (Vehicle Control)100
1
10
25
50
100
Cancer Cell Line0 (Vehicle Control)100
1
10
25
50
100

Table 2: Cellular Antioxidant Activity (CAA) Assay

Treatment Concentration (µM)% Inhibition of ROS Production (Mean ± SD)
0 (Vehicle Control)0
1
10
25
50
100

Table 3: Anti-inflammatory Effects in LPS-stimulated RAW 264.7 Cells

TreatmentNO Production (% of LPS Control)TNF-α mRNA Expression (Fold Change)IL-6 mRNA Expression (Fold Change)
Control
LPS (1 µg/mL)100
LPS + Flavone (1 µM)
LPS + Flavone (10 µM)
LPS + Flavone (25 µM)

Table 4: Apoptosis in Cancer Cells

Treatment Concentration (µM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)Caspase-3 Activity (Fold Change)
0 (Vehicle Control)
IC50/2
IC50
IC50*2

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. Note that some flavonoids can directly reduce MTT, so appropriate controls are essential[1][2][3].

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • Include wells with the flavonoid at the highest concentration in cell-free media to test for direct MTT reduction.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to inhibit the oxidation of the non-fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) by intracellular reactive oxygen species (ROS).

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Wash cells with warm PBS and then load with 20 µM H2DCFDA in a suitable buffer (e.g., HBSS) for 30-45 minutes at 37°C, protected from light.

  • Wash the cells to remove the excess probe and treat with various concentrations of this compound for 1 hour.

  • Induce oxidative stress by adding an ROS-inducing agent (e.g., 100 µM tert-butyl hydroperoxide).

  • Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) kinetically over 1-2 hours or as a single endpoint reading.

  • Calculate the percentage inhibition of ROS production compared to the control (ROS inducer alone).

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the flavonoid for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Quantitative Real-Time PCR (qPCR) for Pro-inflammatory Cytokines

Principle: qPCR is used to measure the mRNA expression levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Protocol:

  • Treat RAW 264.7 cells with the flavonoid and/or LPS as described for the NO assay.

  • Isolate total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blot Analysis of NF-κB and MAPK Pathways

Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) signaling pathways.

G cluster_0 Cell Lysis and Protein Quantification cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection A Treat cells with Flavone +/- LPS B Lyse cells and collect protein A->B C Quantify protein concentration (BCA assay) B->C D Prepare samples and run SDS-PAGE C->D E Transfer proteins to PVDF membrane D->E F Block membrane E->F G Incubate with primary antibody F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect signal with chemiluminescence H->I

Caption: A standard workflow for Western blot analysis.

Protocol:

  • Treat RAW 264.7 cells with the flavonoid and/or LPS for the appropriate duration.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Seed cancer cells in a 6-well plate and treat with the flavonoid at various concentrations for 24-48 hours.

  • Collect both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore that can be quantified.

Protocol:

  • Treat cancer cells with the flavonoid to induce apoptosis.

  • Lyse the cells and collect the supernatant.

  • Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC).

  • Calculate the fold increase in caspase-3 activity compared to the untreated control.

Proteasome Activity Assay

Principle: This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate. Inhibition of this activity can lead to the accumulation of pro-apoptotic proteins.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Gene activates transcription Flavone 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Flavone->IKK inhibits

Caption: A simplified diagram of the NF-κB signaling pathway and the putative inhibitory role of the flavonoid.

Protocol:

  • Treat cancer cells with the flavonoid for the desired time.

  • Prepare whole-cell extracts.

  • Incubate the extracts with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) in an assay buffer.

  • Measure the fluorescence (Ex/Em = 350/440 nm) over time.

  • Calculate the percentage of proteasome inhibition compared to the vehicle-treated control.

Conclusion

The experimental design and detailed protocols provided in these application notes offer a robust framework for investigating the cellular mechanisms of this compound. The systematic approach, from initial cytotoxicity screening to in-depth analysis of its anti-inflammatory and anticancer properties, will enable researchers to thoroughly characterize the therapeutic potential of this promising natural compound. The structured data presentation and visual workflows are intended to facilitate clear and concise reporting of findings.

References

Application Notes and Protocols for the Preparation of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6,4'-Trihydroxy-3,7-dimethoxyflavone is a flavonoid that has been identified in plant species such as Neurolaena lobata.[1] Flavonoids, a broad class of plant secondary metabolites, are of significant interest to researchers in drug discovery and development due to their diverse pharmacological activities. Structurally similar compounds have demonstrated potent antioxidant and anti-inflammatory properties. The preparation of a high-purity analytical standard is crucial for the accurate quantification of this compound in biological matrices, for the standardization of herbal extracts, and for conducting reliable in vitro and in vivo studies to elucidate its therapeutic potential. This document provides detailed protocols for the synthesis, purification, and characterization of a this compound analytical standard.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₇PubChem[1]
Molecular Weight 330.29 g/mol PubChem[1]
IUPAC Name 5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-onePubChem[1]
Appearance Yellow solid (predicted)General flavonoid chemistry
Solubility Soluble in DMSO, methanol, ethanol; sparingly soluble in waterGeneral flavonoid chemistry

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone, followed by oxidative cyclization to the flavone (B191248) core. Protective groups may be necessary for the hydroxyl functionalities, followed by a final deprotection step.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Flavone Formation cluster_2 Step 3: Deprotection A Substituted Acetophenone C Claisen-Schmidt Condensation (Base catalyst, e.g., KOH) A->C B Substituted Benzaldehyde B->C D Chalcone Intermediate C->D E Oxidative Cyclization (e.g., I₂ in DMSO) D->E F Protected Flavone E->F G Deprotection Reaction (e.g., BBr₃) F->G H Crude this compound G->H G A Crude Product B Silica Gel Column Chromatography A->B C Semi-pure Fractions B->C D Preparative HPLC C->D E High-Purity Fractions D->E F Lyophilization E->F G Analytical Standard (>98% Purity) F->G G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes transcription Flavonoid 5,6,4'-Trihydroxy-3,7- dimethoxyflavone Flavonoid->IKK inhibits Flavonoid->NFkB inhibits translocation G cluster_0 Direct Scavenging cluster_1 Nrf2 Pathway Activation ROS ROS (e.g., O₂⁻, •OH) Scavenged Stable Flavonoid Radical ROS->Scavenged Flavonoid_direct Flavonoid-OH Flavonoid_direct->Scavenged donates H• Flavonoid_nrf2 Flavonoid Keap1 Keap1 Flavonoid_nrf2->Keap1 dissociates Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE binds to Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes upregulates

References

Application Notes and Protocols for In Vivo Studies of Methoxyflavones Structurally Related to 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a guide for researchers and drug development professionals on the dosage and administration of methoxyflavones, particularly 5,7-dimethoxyflavone (B190784), for in vivo research. These compounds have garnered interest for their potential therapeutic applications in metabolic disorders, age-related muscle wasting (sarcopenia), and neurodegenerative diseases.

Key Research Areas:

  • Metabolic Disorders: Methoxyflavones have been investigated for their anti-obesity effects. In vivo studies have shown that oral administration of DMF can lead to a reduction in body weight gain and fat pad mass in high-fat diet-induced obese mice.[1]

  • Sarcopenia: DMF has been shown to mitigate age-related muscle loss. Studies in aged mice have demonstrated that oral administration of DMF can improve muscle grip strength, endurance, and muscle mass by modulating protein synthesis and mitochondrial biogenesis pathways.[2][3]

  • Neuroprotection: Methoxyflavones are being explored for their neuroprotective properties. In vivo models of neuroinflammation and memory impairment have been used to assess their efficacy. Administration of DMF and related compounds has been shown to reduce pro-inflammatory markers in the brain and improve cognitive function in mice.

Formulation and Administration:

Due to the low aqueous solubility of most methoxyflavones, appropriate formulation is critical for in vivo studies. Common approaches include:

  • Suspension in a vehicle: A common vehicle for oral gavage is a solution containing a suspending agent like carboxymethylcellulose or a surfactant such as Tween 80 in water or saline.

  • Co-solvent systems: For intraperitoneal injections, a co-solvent system may be necessary. A reported vehicle for a related tetramethoxyflavone was a mixture of DMSO, saline, and PEG400.[4] It is crucial to establish the maximum tolerated concentration of the solvent in the animal model.

  • Dietary admixture: For long-term studies, incorporating the compound into the animal feed is a viable option.

Experimental Protocols

The following are generalized protocols based on published studies involving 5,7-dimethoxyflavone and Kaempferia parviflora extract. These should be adapted based on the specific research question and animal model.

Anti-Obesity Study in High-Fat Diet-Induced Obese Mice
  • Animal Model: Male C57BL/6J mice, 4 weeks old.

  • Induction of Obesity: Mice are fed a high-fat diet (HFD), typically with 60% of calories from fat, for a period of 6 weeks to induce an obese phenotype.[1]

  • Drug Preparation: 5,7-dimethoxyflavone is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Administration:

    • Route: Oral gavage.

    • Dosage: 25 mg/kg/day and 50 mg/kg/day.[1]

    • Duration: 8 weeks, concurrent with continued HFD feeding.[1]

  • Outcome Measures:

    • Weekly monitoring of body weight and food intake.

    • At the end of the study, collection of blood samples for analysis of serum lipids and inflammatory markers.

    • Dissection and weighing of fat pads (e.g., epididymal, subcutaneous).

    • Histological analysis of liver tissue to assess for nonalcoholic fatty liver disease.

Sarcopenia Study in Aged Mice
  • Animal Model: Aged male mice, 18 months old.[2][3]

  • Drug Preparation: 5,7-dimethoxyflavone is prepared for oral administration as described above.

  • Administration:

    • Route: Oral gavage.[2][3]

    • Dosage: 25 mg/kg/day and 50 mg/kg/day.[2][3]

    • Duration: 8 weeks.[2][3]

  • Outcome Measures:

    • Assessment of physical performance: grip strength and running endurance (e.g., using a treadmill).[2][3]

    • Measurement of muscle mass and volume.[2][3]

    • Collection of blood for analysis of inflammatory markers (e.g., TNF-α, IL-6).[2][3]

    • Western blot or PCR analysis of skeletal muscle tissue to evaluate signaling pathways related to protein synthesis (e.g., Akt/mTOR) and mitochondrial biogenesis.[2]

Neuroprotection Study in LPS-Induced Memory-Impaired Mice
  • Animal Model: Male mice.

  • Induction of Neuroinflammation and Memory Impairment: Intraperitoneal injection of lipopolysaccharide (LPS).

  • Drug Preparation: 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone prepared for administration.

  • Administration:

    • Route: Not specified, but likely oral or intraperitoneal.

    • Dosage: 10, 20, and 40 mg/kg.[5]

    • Duration: 21 days.[5]

  • Outcome Measures:

    • Cognitive assessment using behavioral tests such as the Morris Water Maze and Open Field Test.[5]

    • Measurement of brain-derived neurotrophic factor (BDNF), amyloid-beta (Aβ), and pro-inflammatory markers (e.g., IL-1β, IL-6, TNF-α) in hippocampal tissue via ELISA.[5]

    • RT-PCR analysis of hippocampal tissue to determine the expression levels of target genes.[5]

Data Presentation

Table 1: Summary of In Vivo Dosages and Administration of 5,7-Dimethoxyflavone (DMF)

Research Area Animal Model Dosage Administration Route Duration Key Findings Reference
Sarcopenia18-month-old mice25 and 50 mg/kg/dayOral gavage8 weeksIncreased grip strength and endurance; increased muscle mass.[2][3]
Sarcopenic ObesityC57BL/6J mice on HFD25 and 50 mg/kg/dayOral gavage8 weeksReduced body weight gain; improved muscle function.[1]
PharmacokineticsMice10 mg/kg (single dose)OralN/ARapid absorption, with peak plasma concentration within 30 minutes.[6]
NeuroprotectionLPS-induced memory-impaired mice10, 20, and 40 mg/kgNot specified21 daysReduced anxiety-related measures; decreased pro-inflammatory markers.[5]

Table 2: Summary of In Vivo Dosages and Administration of Kaempferia parviflora Extract (KPE)

Research Area Animal Model Dosage Administration Route Duration Key Findings Reference
Anti-obesityC57BL/6N mice on HFD150, 300, and 600 mg/kg BW/dayOral8 weeksInhibited HFD-induced obesity by regulating adipogenesis and lipolysis.[7]
Intrinsic AgingHairless mice200 mg/kg/dayOral24 weeksInhibited cellular senescence and mitochondrial dysfunction.[8]
Chronic ToxicityWistar rats5, 50, and 500 mg/kg/dayOral6 monthsNo remarkable lesions related to toxicity.[9]
Anti-obesityC57BL/6J mice on HFD0.5% and 1.0% in dietDietary admixture7 weeksDecreased body weight gain and intra-abdominal fat accumulation.

Mandatory Visualizations

experimental_workflow cluster_setup Animal Model and Acclimatization cluster_induction Disease Model Induction (if applicable) cluster_treatment Treatment Phase cluster_assessment Outcome Assessment animal_model Select Animal Model (e.g., C57BL/6J mice) acclimatization Acclimatization Period (e.g., 1 week) animal_model->acclimatization disease_induction Induce Condition (e.g., High-Fat Diet, Aging, LPS injection) acclimatization->disease_induction grouping Randomize into Groups (Control, Vehicle, Treatment) disease_induction->grouping administration Administer Compound (e.g., Oral Gavage, Dietary Admixture) grouping->administration monitoring Monitor Health and Key Parameters (Body Weight, Food Intake) administration->monitoring behavioral Behavioral Tests (e.g., Morris Water Maze, Grip Strength) monitoring->behavioral biochemical Biochemical Analysis (Blood, Tissue Samples) monitoring->biochemical histological Histological Examination (Tissue Sections) monitoring->histological

Experimental workflow for in vivo studies.

PI3K_Akt_mTOR_Pathway DMF 5,7-Dimethoxyflavone PI3K PI3K DMF->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates FoxO3a FoxO3a Akt->FoxO3a Inhibits p70S6K p70S6K mTOR->p70S6K Activates protein_synthesis Protein Synthesis (Muscle Growth) p70S6K->protein_synthesis Promotes Atrogenes Atrogenes (Muscle Atrophy) FoxO3a->Atrogenes Promotes

PI3K/Akt/mTOR signaling pathway in muscle.

References

Application Notes and Protocols: 5,6,4'-Trihydroxy-3,7-dimethoxyflavone as a Potential Proteasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,4'-Trihydroxy-3,7-dimethoxyflavone, also known as Pachypodol, is a naturally occurring O-methylated flavonol. Flavonoids, a broad class of plant secondary metabolites, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] One of the key mechanisms underlying the anticancer effects of certain flavonoids is the inhibition of the ubiquitin-proteasome pathway.[3] This pathway is crucial for the degradation of most intracellular proteins, and its dysregulation is implicated in various diseases, including cancer.[4] Proteasome inhibitors can disrupt cancer cell survival by causing an accumulation of pro-apoptotic proteins and cell cycle regulators.[3]

While direct quantitative data on the proteasome inhibitory activity of this compound is emerging, studies on structurally similar flavonoids provide strong evidence for its potential in this area. Research on the related compound, 5,6,3',4'-tetrahydroxy-7-methoxyflavone, has demonstrated significant inhibition of the 26S proteasome's catalytic activities.[4][5] Notably, the combination of 5,6,3',4'-tetrahydroxy-7-methoxyflavone with 5,6,4'-trihydroxy-7,3'-dimethoxyflavone, a compound with a similar oxygenation pattern to Pachypodol, resulted in an enhanced inhibitory effect on 26S proteasome activity.[5] These findings underscore the potential of this compound as a subject for further investigation in the development of novel proteasome inhibitors.

Data Presentation

The following table summarizes the proteasome inhibitory activities of the structurally related flavonoid, 5,6,3',4'-tetrahydroxy-7-methoxyflavone, against the three major catalytic subunits of the 26S proteasome. This data provides a strong rationale for investigating this compound for similar activity.

Table 1: Proteasome Inhibitory Activity of 5,6,3',4'-tetrahydroxy-7-methoxyflavone

Proteasome Subunit ActivitySubstrateIC50 (µM)% Inhibition
Chymotrypsin-likeSuc-LLVY-AMC14.090.5%
Caspase-likeZ-LLE-AMC5.485.4%
Trypsin-likeAc-RLR-AMC24.173.1%

Data from a study on the inhibition of 26S proteasome from pig red blood cells by 5,6,3',4'-tetrahydroxy-7-methoxyflavone.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Proteasome Inhibition by Flavonoids

G Potential Signaling Pathway of this compound cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound Proteasome Proteasome This compound->Proteasome Inhibition Accumulation Accumulation of Pro-apoptotic & Cell Cycle Regulatory Proteins (e.g., p53, Bax, IκBα) Proteasome->Accumulation Leads to Ubiquitinated_Proteins Ubiquitinated_Proteins Ubiquitinated_Proteins->Proteasome Targeted for Degradation NFkB NF-κB Pathway Inhibition Accumulation->NFkB Apoptosis Apoptosis Accumulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Accumulation->Cell_Cycle_Arrest

Caption: Downstream effects of proteasome inhibition by flavonoids.

Experimental Workflow for Evaluating Proteasome Inhibitory Potential

G Experimental Workflow for Proteasome Inhibitor Evaluation A Compound Preparation (this compound) B In vitro Proteasome Activity Assay A->B Screening C Cell-Based Proteasome Activity Assay B->C Confirmation in cellular context D Western Blot Analysis (Accumulation of Proteasome Substrates) C->D Mechanism Validation E Cell Viability Assay (e.g., MTT, XTT) C->E Functional Outcome F Apoptosis Assay (e.g., Annexin V/PI Staining) E->F Mechanism of Cell Death

Caption: Workflow for testing a potential proteasome inhibitor.

Experimental Protocols

In Vitro 26S Proteasome Activity Assay

This protocol is adapted from methodologies used to assess flavonoid-mediated proteasome inhibition.[5]

a. Materials:

  • Purified 26S proteasome (e.g., from rabbit or pig red blood cells)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP

  • Fluorogenic substrates for proteasome activities:

    • Chymotrypsin-like: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin)

    • Caspase-like: Z-LLE-AMC (Z-Leu-Leu-Glu-7-amido-4-methylcoumarin)

    • Trypsin-like: Ac-RLR-AMC (Acetyl-Arg-Leu-Arg-7-amido-4-methylcoumarin)

  • This compound (Pachypodol) stock solution in DMSO

  • Positive control inhibitor (e.g., MG132)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

b. Protocol:

  • Prepare serial dilutions of this compound in Assay Buffer. Also prepare a vehicle control (DMSO) and a positive control (MG132).

  • In a 96-well black microplate, add 2 µg of purified 26S proteasome to each well.

  • Add the diluted test compound, vehicle control, or positive control to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Add the specific fluorogenic substrate to each well to a final concentration of 20 µM.

  • Immediately measure the fluorescence intensity at 37°C every 5 minutes for 30-60 minutes using a microplate reader.

  • Calculate the rate of substrate cleavage (RFU/min).

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for each proteasomal activity.

Cell-Based Proteasome Activity Assay

This protocol measures proteasome activity within intact cells.[3]

a. Materials:

  • Cancer cell line (e.g., human leukemia Jurkat T cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution in DMSO

  • Proteasome-Glo™ Cell-Based Assay System (Promega) or similar

  • 96-well white-walled, clear-bottom microplates

  • Luminometer

b. Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2, 4, 6 hours).

  • Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.

  • Add the reagent to each well and mix gently.

  • Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and signal generation.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of proteasome inhibition relative to the vehicle-treated cells.

Western Blot Analysis for Accumulation of Proteasome Substrates

This protocol assesses the functional consequence of proteasome inhibition by measuring the accumulation of known proteasome substrates.[3]

a. Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against proteasome substrates (e.g., p53, IκBα, Bax) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

b. Protocol:

  • Treat cells with the desired concentrations of this compound or vehicle for a specified time.

  • Harvest and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative accumulation of the proteasome substrate.

Conclusion

The available evidence strongly suggests that this compound (Pachypodol) is a promising candidate for development as a proteasome inhibitor. Its structural similarity to known flavonoid-based proteasome inhibitors, coupled with the synergistic effect observed with a related compound, warrants a thorough investigation of its specific inhibitory profile and mechanism of action. The protocols outlined above provide a comprehensive framework for researchers to evaluate the potential of this and other novel compounds as targeted anticancer agents. Further studies are essential to elucidate the precise molecular interactions and to validate its therapeutic efficacy in preclinical models.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective strategy for synthesizing this compound and related polyhydroxy-polymethoxyflavones involves a multi-step process. This typically begins with a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate. This is followed by an oxidative cyclization, commonly the Algar-Flynn-Oyamada (AFO) reaction, to construct the flavone (B191248) core. The synthesis may conclude with a selective demethylation step to yield the final trihydroxy product.

Q2: My Claisen-Schmidt condensation is resulting in a low yield of the chalcone. What are the likely causes and solutions?

A2: Low yields in Claisen-Schmidt condensations are often due to several factors. The choice and concentration of the base are critical; strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are commonly used. The reaction temperature should be carefully controlled, as side reactions can occur at higher temperatures. Additionally, the purity of the starting materials, particularly the acetophenone (B1666503) and benzaldehyde (B42025) derivatives, is crucial for a successful reaction. For polymethoxy-substituted phenols, protecting groups may be necessary to prevent unwanted side reactions.

Q3: I am observing the formation of a significant amount of aurone (B1235358) byproduct during the Algar-Flynn-Oyamada (AFO) reaction. How can I minimize this?

A3: Aurone formation is a known side reaction in the AFO, particularly with certain substitution patterns on the chalcone. The reaction mechanism can proceed via two pathways, one leading to the desired flavonol and the other to the aurone. To favor flavonol formation, it is crucial to control the reaction conditions carefully. This includes optimizing the concentrations of hydrogen peroxide and the base (e.g., KOH or NaOH). Running the reaction at a lower temperature can also sometimes favor the desired pathway.

Q4: The final demethylation step is proving to be challenging, with either incomplete reaction or degradation of the flavone core. What are the best practices for this step?

A4: Selective demethylation of polymethoxyflavones can be a delicate process. The choice of demethylating agent is critical. Strong Brønsted acids like hydrobromic acid (HBr) in acetic acid or Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are often employed. The reaction temperature and time must be carefully optimized to ensure complete demethylation of the desired methoxy (B1213986) groups without causing degradation of the flavonoid skeleton. It is advisable to monitor the reaction closely using thin-layer chromatography (TLC).

Q5: What are the most effective methods for purifying the final this compound product?

A5: The purification of polyhydroxy-polymethoxyflavones typically involves chromatographic techniques. Column chromatography using silica (B1680970) gel is a common first step. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol), is often effective. For higher purity, preparative thin-layer chromatography (pTLC) or preparative high-performance liquid chromatography (HPLC) can be employed. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guides

Low Yield in Chalcone Synthesis (Claisen-Schmidt Condensation)
Potential Cause Troubleshooting Suggestion Expected Outcome
Inefficient Base Use a strong base like KOH or NaOH. Ensure the base is fresh and of high purity. Optimize the molar ratio of base to reactants.Increased reaction rate and conversion to the chalcone.
Suboptimal Temperature Maintain a low reaction temperature (e.g., 0-5 °C) to minimize side reactions like Cannizzaro reaction of the aldehyde.Reduced byproduct formation and improved purity of the crude product.
Impure Reactants Purify the starting acetophenone and benzaldehyde derivatives before use (e.g., by distillation or recrystallization).Improved reaction consistency and higher yield of the desired chalcone.
Short Reaction Time Monitor the reaction progress by TLC. Allow the reaction to proceed until the starting materials are consumed.Complete conversion of starting materials to the product.
Low Yield or Byproduct Formation in Flavone Synthesis (Algar-Flynn-Oyamada Reaction)
Potential Cause Troubleshooting Suggestion Expected Outcome
Aurone Formation Optimize the concentration of hydrogen peroxide and base. Lowering the reaction temperature may also favor flavonol formation.Increased ratio of the desired flavonol to the aurone byproduct.
Incomplete Cyclization Ensure sufficient reaction time and optimal temperature. Monitor the disappearance of the chalcone intermediate by TLC.Complete conversion of the chalcone to the cyclized product.
Degradation of Product Avoid excessive heat and prolonged reaction times. Work up the reaction mixture promptly upon completion.Minimized degradation and improved isolated yield of the flavone.
Suboptimal pH Maintain a strongly alkaline pH during the reaction, as it is crucial for the epoxidation and subsequent cyclization steps.Efficient conversion to the flavone.
Challenges in Demethylation
Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete Demethylation Increase the reaction time or temperature. Use a stronger demethylating agent if necessary (e.g., BBr₃ instead of HBr).Complete removal of the desired methyl groups.
Product Degradation Use the mildest effective conditions. Monitor the reaction closely and quench it as soon as the desired product is formed.Preservation of the flavone core and higher yield of the target molecule.
Non-selective Demethylation Carefully choose the demethylating agent and reaction conditions. Some reagents offer better selectivity for certain methoxy group positions.Preferential removal of the intended methoxy groups.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on the synthesis of the closely related flavonoid, pedalitin.[1] Researchers should optimize these conditions for their specific setup and starting materials.

Step 1: Synthesis of 2',5'-Dihydroxy-4',6',4-trimethoxychalcone (Chalcone Intermediate)

  • To a solution of 2',5'-dihydroxy-4',6'-dimethoxyacetophenone (1 equivalent) in ethanol, add 4-methoxybenzaldehyde (B44291) (1.2 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium hydroxide (3 equivalents) in water, maintaining the low temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to neutralize the base.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purify the crude chalcone by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

Step 2: Synthesis of 5,6-Dihydroxy-7,3',4'-trimethoxyflavone (Flavone Core)

  • Dissolve the purified chalcone (1 equivalent) in a mixture of methanol (B129727) and aqueous sodium hydroxide (e.g., 2M).

  • Cool the solution to 0-5 °C.

  • Slowly add hydrogen peroxide (e.g., 30% aqueous solution, 3-5 equivalents) dropwise, keeping the temperature below 10 °C.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture with dilute hydrochloric acid.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude flavone by column chromatography on silica gel.

Step 3: Selective Demethylation to this compound

  • Dissolve the trimethoxyflavone (1 equivalent) in glacial acetic acid.

  • Add hydrobromic acid (48% aqueous solution, excess).

  • Heat the reaction mixture at reflux (around 120 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the final product by column chromatography on silica gel, followed by recrystallization if necessary.

Visualizations

General Synthetic Workflow

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Flavone Formation cluster_2 Step 3: Demethylation Starting Materials 2',5'-Dihydroxy-4',6'-dimethoxyacetophenone + 4-Methoxybenzaldehyde Claisen-Schmidt Claisen-Schmidt Condensation (KOH, EtOH) Starting Materials->Claisen-Schmidt Chalcone 2',5'-Dihydroxy-4',6',4-trimethoxychalcone Claisen-Schmidt->Chalcone Chalcone_ref AFO Algar-Flynn-Oyamada Reaction (H2O2, NaOH) Flavone 5,6-Dihydroxy-7,3',4'-trimethoxyflavone AFO->Flavone Flavone_ref Chalcone_ref->AFO Demethylation Selective Demethylation (HBr, AcOH) Final_Product This compound Demethylation->Final_Product Flavone_ref->Demethylation

Caption: Synthetic workflow for this compound.

Inhibition of NF-κB Signaling Pathway by Flavonoids

Many flavonoids, including those with structures similar to this compound, have been shown to possess anti-inflammatory properties. One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.

G cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB Proteasome Proteasomal Degradation IkB_P->Proteasome Nucleus Nucleus NF_kB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Gene_Expression translocates to & activates Flavonoid This compound Flavonoid->IKK_Complex inhibits

Caption: Flavonoid-mediated inhibition of the NF-κB signaling pathway.

References

Preventing degradation of "5,6,4'-Trihydroxy-3,7-dimethoxyflavone" during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the degradation of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone during extraction and subsequent experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound during extraction?

A1: The degradation of this compound is primarily influenced by a combination of factors including:

  • Temperature: High temperatures can accelerate the degradation of flavonoids. For many flavonoids, degradation is observed at temperatures above 120°C.[1]

  • pH: Flavonoids are generally more stable in slightly acidic conditions and are susceptible to degradation in alkaline solutions.

  • Light: Exposure to UV light can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure. The multiple hydroxyl groups on this specific flavonoid make it particularly susceptible to oxidation.

  • Enzymes: If using fresh plant material, endogenous enzymes such as polyphenol oxidases can degrade the compound.

Q2: How does the chemical structure of this compound influence its stability?

A2: The stability of this flavonoid is influenced by its substitution pattern. The presence of multiple hydroxyl groups can increase its susceptibility to oxidation and degradation. Conversely, the methoxy (B1213986) groups generally have a protective effect on the flavonoid structure, making it more stable than its polyhydroxylated counterparts without methoxy groups.

Q3: Which extraction methods are recommended to minimize the degradation of this compound?

A3: Modern extraction techniques that utilize shorter extraction times and lower temperatures are generally preferred to minimize degradation. These include:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance solvent penetration and cell wall disruption, often at lower temperatures and for shorter durations.

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and sample, leading to a faster extraction process. Careful control of the microwave power is necessary to prevent localized overheating.

  • Maceration: This is a simple and common method that involves soaking the plant material in a solvent at room temperature. While it is a low-temperature method, it can be time-consuming.

Q4: What are the best practices for storing extracts containing this compound?

A4: To ensure the stability of your extracts, it is recommended to:

  • Store extracts at low temperatures, preferably at -20°C or below.

  • Protect extracts from light by using amber-colored vials or by wrapping the containers in aluminum foil.

  • To minimize oxidation, consider flushing the headspace of the storage container with an inert gas like nitrogen or argon before sealing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Degradation during extraction due to high temperature.Use a lower extraction temperature. For heat-sensitive flavonoids, temperatures should ideally be kept below 60°C. Consider using extraction methods that operate at or near room temperature, such as ultrasound-assisted extraction (UAE) or maceration.
Degradation due to alkaline pH of the extraction solvent.Use a slightly acidic extraction solvent. The addition of a small amount of a weak acid, such as formic acid or acetic acid (e.g., 0.1% v/v), to the solvent can help maintain a stable pH.
Oxidative degradation.Use deoxygenated solvents by sparging with nitrogen or argon gas before extraction. Adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent can also help prevent oxidation.
Photodegradation.Protect the extraction mixture from light by using amber glassware or by covering the extraction vessel with aluminum foil.
Presence of unexpected peaks in chromatogram Degradation products of the target compound.Compare the chromatograms of fresh and aged extracts to identify potential degradation products. Optimize extraction conditions (temperature, time, pH) to minimize their formation.
Co-extraction of impurities.Optimize the selectivity of the extraction solvent. A solvent system with a different polarity may help to reduce the co-extraction of impurities. Further purification of the extract using techniques like solid-phase extraction (SPE) or column chromatography may be necessary.

Experimental Protocols

General Protocol for Extraction of this compound

This protocol is a generalized procedure based on methods used for structurally similar flavonoids. Optimization of parameters such as solvent composition, temperature, and time may be required for your specific plant material.

1. Sample Preparation:

  • Dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction:

  • Solvent Selection: A common solvent for extracting polymethoxyflavones is methanol (B129727) or ethanol, often mixed with a small percentage of water (e.g., 80% methanol).

  • Maceration:

    • Weigh the powdered plant material and place it in a suitable flask.

    • Add the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Stopper the flask and let it stand at room temperature for 24-72 hours with occasional agitation.

    • Filter the extract and repeat the extraction on the plant residue two more times with fresh solvent.

    • Combine the filtrates.

  • Ultrasound-Assisted Extraction (UAE):

    • Place the powdered plant material and solvent in a flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).

    • Filter the extract and repeat the process as necessary.

3. Concentration:

  • Remove the solvent from the combined extracts using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude extract.

4. Purification (Optional):

  • The crude extract can be further purified using techniques such as liquid-liquid partitioning, solid-phase extraction (SPE), or column chromatography to isolate this compound.

Quantitative Data

Table 1: Example of Thermal Degradation Data for a Flavonoid (Anthocyanins)

This table illustrates how to present data from a thermal stability study. Researchers should perform similar studies for this compound to determine its specific degradation profile.

Temperature (°C)Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
25.0 x 10⁻⁴1386
201.5 x 10⁻³462
756.6 x 10⁻²10.5

Data adapted from studies on anthocyanin degradation and follows first-order reaction kinetics.

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction of Total Methoxyflavones from Kaempferia parviflora

This table provides an example of optimized extraction parameters for a class of related compounds. Similar optimization should be performed for the specific plant material containing this compound.

ParameterOptimized Value for Max YieldOptimized Value for Max Methoxyflavone Content
Ethanol Concentration (% v/v)54.2495.00
Extraction Time (min)25.2515.99
Solvent-to-Solid Ratio (mL/g)49.6350.00

Data from a study on the extraction of methoxyflavones from Kaempferia parviflora.[2]

Visualizations

G Workflow for Extraction and Purification cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (Dried, Powdered) solvent_extraction Solvent Extraction (e.g., Maceration, UAE) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration crude_extract Crude Extract filtration->crude_extract concentration Solvent Removal (Rotary Evaporation) crude_extract->concentration partitioning Liquid-Liquid Partitioning (Optional) chromatography Column Chromatography / SPE partitioning->chromatography pure_fraction Purified Fraction chromatography->pure_fraction final_product Isolated this compound pure_fraction->final_product concentration->partitioning

Caption: A general workflow for the extraction and purification of this compound.

G Factors Leading to Degradation cluster_factors Contributing Factors degradation Degradation of This compound temp High Temperature temp->degradation ph Alkaline pH ph->degradation light Light Exposure (UV) light->degradation oxygen Oxygen (Oxidation) oxygen->degradation enzymes Endogenous Enzymes enzymes->degradation

Caption: Key factors that can cause the degradation of this compound.

References

Identifying common impurities in synthetic "5,6,4'-Trihydroxy-3,7-dimethoxyflavone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthetic route for this and similar flavonoids is a two-step process. The first step is a Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025) to form a chalcone (B49325) intermediate. This is followed by an oxidative cyclization of the chalcone to yield the final flavone (B191248).

Q2: What are the likely starting materials for the synthesis of this compound?

A2: Based on the structure of the target molecule, the likely starting materials are:

  • Acetophenone derivative: 2',5'-dihydroxy-4',6'-dimethoxyacetophenone

  • Benzaldehyde derivative: 4-hydroxy-3-methoxybenzaldehyde (vanillin)

Q3: What are the most common impurities I should expect in my synthetic this compound?

A3: Impurities can arise from various sources during the synthesis and purification processes. The most common impurities are summarized in the table below.

Common Impurities in Synthetic this compound

Impurity Type Specific Example/Class Origin Potential Impact on Experiments
Unreacted Starting Materials 2',5'-dihydroxy-4',6'-dimethoxyacetophenone, 4-hydroxy-3-methoxybenzaldehydeIncomplete Claisen-Schmidt condensation.May interfere with biological assays and lead to inaccurate quantification of the target compound.
Intermediate 2',4,5'-trihydroxy-3,4',6'-trimethoxychalconeIncomplete oxidative cyclization of the chalcone intermediate.Can exhibit its own biological activity, confounding experimental results. May also be unstable and degrade over time.
Byproducts Aurone (B1235358) isomers, other flavonoid isomers (e.g., from alternative cyclization pathways)Side reactions during the oxidative cyclization step. The reaction conditions can influence the ratio of flavone to aurone.Isomers may have different biological activities and can be difficult to separate from the target compound, leading to inconsistent results.
Reagent-Related Impurities Residual acid or base catalysts (e.g., KOH, H₂SO₄), oxidizing agents (e.g., I₂, H₂O₂), or protecting groups.Carryover from the synthesis and workup steps.Can alter the pH of experimental solutions, degrade the target compound, or interfere with analytical measurements.
Solvent-Related Impurities Residual solvents from reaction or purification (e.g., ethanol, DMSO, ethyl acetate, hexane).Incomplete removal during the drying process.May be toxic to cells in biological assays and can interfere with certain analytical techniques.

Troubleshooting Guides

Problem 1: Low yield of the chalcone intermediate in the Claisen-Schmidt condensation.

Possible Cause Troubleshooting Step
Inefficient base catalysis Ensure the base (e.g., KOH) is fresh and of high purity. The reaction is often sensitive to the amount of base used; optimization may be required.
Reaction temperature is too low While the reaction is often run at room temperature, gentle heating may be necessary to drive the reaction to completion. Monitor the reaction by TLC to avoid degradation.
Poor quality of starting materials Use freshly purified starting materials. Impurities in the aldehyde or acetophenone can inhibit the reaction.

Problem 2: Formation of significant byproducts during oxidative cyclization.

Possible Cause Troubleshooting Step
Incorrect choice of oxidizing agent Different oxidizing agents can favor the formation of different products. For flavone synthesis from chalcones, iodine in DMSO is a commonly used and effective reagent.[1] Peroxides can also be used.[2]
Reaction conditions favor aurone formation The choice of solvent and catalyst can influence the cyclization pathway. For example, some metal-mediated oxidations are known to favor aurone formation.[2]
Presence of multiple reactive sites The hydroxyl groups on the chalcone can lead to side reactions. Protecting group strategies may be necessary for more complex syntheses, though this adds extra steps.

Problem 3: Difficulty in purifying the final flavone product.

Possible Cause Troubleshooting Step
Co-elution of impurities with similar polarity Optimize the solvent system for column chromatography. A gradient elution may be necessary. If silica (B1680970) gel chromatography is ineffective, consider reverse-phase chromatography or preparative HPLC.
Degradation of the compound on silica gel Flavonoids can be sensitive to the acidic nature of silica gel. Deactivating the silica gel with a small amount of a basic solvent like triethylamine (B128534) in the eluent can help.
Product is not crystallizing Ensure the product is sufficiently pure before attempting recrystallization. Try different solvent systems for recrystallization. Seeding with a small crystal can induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of 2',4,5'-trihydroxy-3,4',6'-trimethoxychalcone (Chalcone Intermediate)
  • Reaction Setup: In a round-bottom flask, dissolve 2',5'-dihydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and 4-hydroxy-3-methoxybenzaldehyde (1.2 equivalents) in ethanol.

  • Base Addition: While stirring at room temperature, add a 50% aqueous solution of potassium hydroxide (B78521) (KOH) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold water and acidify with dilute HCl until the pH is acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the crude chalcone.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Oxidative Cyclization to this compound
  • Reaction Setup: Dissolve the purified chalcone (1 equivalent) in dimethyl sulfoxide (B87167) (DMSO).

  • Reagent Addition: Add a catalytic amount of iodine (I₂).

  • Reaction Conditions: Heat the reaction mixture at 100-120 °C for several hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • Purification: The crude flavone is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Visualizations

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization Starting Materials 2',5'-dihydroxy-4',6'-dimethoxyacetophenone + 4-hydroxy-3-methoxybenzaldehyde Reaction_1 EtOH, KOH (aq) Room Temperature Starting Materials->Reaction_1 Crude Chalcone 2',4,5'-trihydroxy-3,4',6'-trimethoxychalcone Reaction_1->Crude Chalcone Purification_1 Recrystallization Crude Chalcone->Purification_1 Purified Chalcone Purified Chalcone Purification_1->Purified Chalcone Chalcone_Input Purified Chalcone Reaction_2 DMSO, I₂ Heat Chalcone_Input->Reaction_2 Crude Flavone Crude this compound Reaction_2->Crude Flavone Purification_2 Column Chromatography Crude Flavone->Purification_2 Final Product Pure this compound Purification_2->Final Product

Caption: A generalized experimental workflow for the synthesis of this compound.

G start Low Purity of Final Product check_tlc Analyze by TLC/HPLC-MS start->check_tlc multiple_spots Multiple Spots/Peaks Present? check_tlc->multiple_spots unreacted_sm Impurity matches starting material Rf/RT? multiple_spots->unreacted_sm Yes optimize_purification Optimize Purification (e.g., different solvent system, reverse phase) multiple_spots->optimize_purification No (streaking/broad peak) chalcone_present Impurity matches chalcone intermediate Rf/RT? unreacted_sm->chalcone_present No optimize_condensation Optimize Claisen-Schmidt (e.g., reaction time, base concentration) unreacted_sm->optimize_condensation Yes optimize_cyclization Optimize Oxidative Cyclization (e.g., reaction time, temperature) chalcone_present->optimize_cyclization Yes chalcone_present->optimize_purification No end High Purity Product optimize_condensation->end optimize_cyclization->end optimize_purification->end

Caption: A logical workflow for troubleshooting low purity in the synthesis of this compound.

References

Improving the yield of "5,6,4'-Trihydroxy-3,7-dimethoxyflavone" synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy for synthesizing this compound involves a two-step process. The first step is a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705) intermediate. The second step is the oxidative cyclization of this chalcone (B49325) to yield the final flavone (B191248) product. Depending on the chosen starting materials and protection group strategy, a final demethylation step might be necessary to obtain the desired trihydroxy substitution pattern.

Q2: Which starting materials are recommended for the synthesis of this compound?

A2: Based on the structure of the target molecule, the recommended starting materials are 2',5'-dihydroxy-4',6'-dimethoxyacetophenone and isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). The condensation of these two molecules will form the necessary chalcone precursor.

Q3: What are the common challenges encountered during the synthesis?

A3: Researchers may face several challenges, including low yields in the Claisen-Schmidt condensation, formation of unwanted byproducts such as flavanones or aurones during oxidative cyclization, and difficulties in purifying the final product due to the presence of multiple hydroxyl and methoxy (B1213986) groups which can lead to similar polarities of the desired product and impurities.

Q4: How can the final product be effectively purified?

A4: Purification of polyhydroxylated and polymethoxylated flavonoids can be challenging. A combination of chromatographic techniques is often necessary. Column chromatography using silica (B1680970) gel is a common first step, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification. The choice of solvent system for both techniques is crucial and may require optimization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause Troubleshooting Suggestions
Low Yield in Claisen-Schmidt Condensation Ineffective Base: The choice and concentration of the base are critical for the condensation reaction.Use a strong base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent like ethanol (B145695) or methanol. Optimize the base concentration; typically, a high concentration is used.
Suboptimal Reaction Temperature: Temperature can significantly impact the reaction rate and yield.While some condensations are run at room temperature, others benefit from cooling (0-5 °C) to minimize side reactions, or gentle heating to increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.
Inappropriate Solvent: The solvent can influence the solubility of reactants and the effectiveness of the base.Ethanol is a commonly used solvent. If solubility is an issue, consider using a co-solvent system.
Formation of Byproducts in Oxidative Cyclization (e.g., Flavanones, Aurones) Incorrect Oxidizing Agent: The choice of oxidizing agent determines the reaction pathway and the final product.For the synthesis of flavones from 2'-hydroxychalcones, iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO) is a widely used and effective oxidizing system. Other reagents like selenium dioxide (SeO₂) can also be used. Palladium-catalyzed oxidative cyclization can also be explored for higher selectivity.
Reaction Conditions Favoring Byproduct Formation: Temperature and reaction time can influence the product distribution.Optimize the reaction temperature and time. For I₂/DMSO systems, heating is often required. Monitor the reaction by TLC to stop it once the starting material is consumed to avoid degradation or further side reactions.
Incomplete Reaction or Low Yield in Oxidative Cyclization Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial for complete conversion.Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be beneficial, but large excesses can lead to degradation.
Decomposition of Reactants or Products: The reactants or the final flavone can be sensitive to harsh reaction conditions.Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is carried out under an inert atmosphere if the compounds are sensitive to oxidation.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The presence of multiple hydroxyl and methoxy groups can result in small polarity differences between the desired product and impurities.Employ a multi-step purification strategy. Start with silica gel column chromatography using a gradient elution of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). For highly pure compounds, follow up with preparative HPLC using a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase.
Poor Crystallization: The purified product may be difficult to crystallize.Try different solvent systems for recrystallization. If the product remains an oil or amorphous solid, co-precipitation with a non-polar solvent or lyophilization from a suitable solvent can be attempted.

Data Presentation

Table 1: Comparison of Yields for Claisen-Schmidt Condensation of Substituted Acetophenones and Benzaldehydes

Acetophenone DerivativeBenzaldehyde DerivativeCatalyst/SolventReaction TimeYield (%)Reference
2'-HydroxyacetophenoneBenzaldehydeNaOH/Ethanol24 h~85[1]
2'-Hydroxyacetophenonep-AnisaldehydeNaOH/Ethanol24 h~80[2]
4'-Methoxyacetophenone4-HydroxybenzaldehydeNaOH (grinding)30 minHigh[3]
Substituted AcetophenonesAromatic AldehydesCu(OTf)₂ (microwave)20 min74-91

Table 2: Comparison of Yields for Oxidative Cyclization of 2'-Hydroxychalcones to Flavones

| 2'-Hydroxychalcone Substituents | Oxidizing Agent/Solvent | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Unsubstituted | I₂/DMSO | 5 h | 70 |[4] | | Various Substituents | SeO₂/DMSO/Silica (microwave) | 5-7 min | 77-80 |[5] | | 2'-hydroxy-4',6'-dimethoxychalcone | I₂/DMSO | - | High |[6] | | 2'-hydroxy-3,4,4',6'-tetramethoxychalcone (B282024) | I₂/DMSO | - | High |[6] |

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-3-hydroxy-4,4',6'-trimethoxychalcone (Chalcone Intermediate)

Materials:

  • 2',5'-dihydroxy-4',6'-dimethoxyacetophenone

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2',5'-dihydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and isovanillin (1.2 equivalents) in ethanol in a round-bottom flask.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a concentrated aqueous solution of KOH (3-4 equivalents) to the stirred mixture.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing ice and water.

  • Acidify the mixture to pH 3-4 with 1M HCl. A yellow precipitate of the chalcone should form.

  • Filter the precipitate, wash it with cold water, and dry it under vacuum.

  • The crude chalcone can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Oxidative Cyclization to this compound

Materials:

  • 2'-Hydroxy-3-hydroxy-4,4',6'-trimethoxychalcone (from Protocol 1)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the chalcone intermediate (1 equivalent) in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with a saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude flavone can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Mandatory Visualization

Logical Workflow for Troubleshooting Low Flavone Yield

G start Low Yield of Flavone check_chalcone Check Chalcone Purity and Yield start->check_chalcone chalcone_ok Chalcone Synthesis OK check_chalcone->chalcone_ok High Purity & Yield chalcone_issue Issue with Chalcone Synthesis check_chalcone->chalcone_issue Low Purity or Yield check_cyclization Analyze Cyclization Step chalcone_ok->check_cyclization optimize_claisen Optimize Claisen-Schmidt: - Base Concentration - Temperature - Reaction Time chalcone_issue->optimize_claisen cyclization_ok High Yield of Flavone check_cyclization->cyclization_ok Successful Cyclization cyclization_issue Issue with Cyclization check_cyclization->cyclization_issue Incomplete Reaction or Byproducts purification_issue Purification Issues cyclization_ok->purification_issue Difficulty in Isolation optimize_cyclization Optimize Oxidative Cyclization: - Oxidizing Agent - Temperature - Reaction Time cyclization_issue->optimize_cyclization optimize_purification Optimize Purification: - Column Chromatography - Preparative HPLC purification_issue->optimize_purification

Caption: Troubleshooting workflow for low flavone yield.

Signaling Pathway: Flavonoid-Induced Apoptosis

G flavonoid 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone bax Bax flavonoid->bax Upregulates bcl2 Bcl-2 flavonoid->bcl2 Downregulates mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by flavonoids.[7][8][9][10]

Signaling Pathway: Flavonoid Antioxidant Response

G flavonoid 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone nrf2 Nrf2 Activation flavonoid->nrf2 Promotes ros Reactive Oxygen Species (ROS) ros->nrf2 Induces are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) are->antioxidant_enzymes antioxidant_enzymes->ros Neutralizes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

Caption: Nrf2-mediated antioxidant response by flavonoids.[[“]][[“]]

References

Addressing experimental artifacts with "5,6,4'-Trihydroxy-3,7-dimethoxyflavone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental artifacts and challenges encountered when working with 5,6,4'-Trihydroxy-3,7-dimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound has demonstrated antioxidant and anti-inflammatory properties. It has been shown to reduce the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells.[1] The proposed mechanism involves the inhibition of nitric oxide synthase and cyclooxygenase-2, as well as interference with NF-κB translocation and mitogen-activated protein kinase (MAPK) pathways.[1] Additionally, it has been studied in combination with other flavonoids for its potential to inhibit the 26S proteasome.[2]

Q2: What is the recommended solvent for preparing a stock solution of this flavone?

Q3: How should I store the stock solution to maintain its stability?

A3: To ensure stability and prevent degradation, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3] Solutions should also be protected from light by using amber vials or by wrapping the container in aluminum foil.[3]

Q4: I am observing low or inconsistent biological activity in my in vitro assays. What could be the cause?

A4: Low or inconsistent activity can often be attributed to the degradation of the flavonoid in the cell culture medium.[3] It is advisable to prepare working solutions immediately before use and minimize the incubation time of the compound in the medium prior to and during the assay.[3] The presence of serum in the culture medium can sometimes enhance the stability of flavonoids through protein binding.[3]

Q5: My compound is precipitating out of solution in my aqueous assay buffer. How can I address this?

A5: Poor aqueous solubility is a common issue with flavonoids. Ensure that the final concentration of the organic solvent from your stock solution is low and consistent across all experiments, including controls.[3] If precipitation persists, consider using a stabilizing agent such as ascorbic acid in your assay medium.[3] For in vivo studies, formulation strategies like the use of cyclodextrins or nanoparticle formulations may be necessary to improve solubility and bioavailability.[4]

Troubleshooting Guides

In Vitro Cell-Based Assays
Problem Possible Cause Suggested Solution
Low or No Biological Activity Degradation of the compound due to improper storage or handling.Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect all solutions from light.[3]
Instability of the compound in the cell culture medium.Minimize the incubation time of the compound in the medium. Prepare working solutions immediately before use. Consider adding a stabilizing agent like ascorbic acid to the medium.[3]
Inconsistent Results Between Experiments Variability in compound stability.Ensure consistent timing for the preparation of working solutions and their addition to the assay plates. The presence of serum in the culture medium can sometimes stabilize flavonoids.[3]
Precipitation of Compound in Aqueous Solutions Low aqueous solubility of the flavonoid.Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol (B145695). Ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) and consistent across all experiments.[3]
Color Change of Culture Medium pH-dependent degradation or oxidation of the flavonoid.Measure the pH of the final working solution. Maintain a slightly acidic to neutral pH, as alkaline conditions can promote flavonoid degradation.[3]
High Background in Fluorescence-Based Assays Autofluorescence of the flavonoid or its degradation products.Run appropriate controls, including wells with the flavonoid alone, to measure and subtract any background fluorescence.[3]
Enzyme Inhibition Assays
Problem Possible Cause Suggested Solution
No or Weak Inhibition Compound instability in the assay buffer.Prepare the compound fresh and minimize the time it spends in the buffer before the assay.
Incorrect enzyme or substrate concentration.Optimize enzyme and substrate concentrations to ensure the assay is in the linear range.
Compound precipitation.Visually inspect for precipitation. If observed, lower the compound concentration or modify the buffer composition (e.g., add a small amount of a non-ionic detergent like Triton X-100, if compatible with the assay).
Irreproducible IC50 Values Inconsistent incubation times.Standardize all incubation times precisely.
Pipetting errors.Use calibrated pipettes and ensure thorough mixing.

Experimental Protocols

Disclaimer: The following protocols are generalized based on methodologies used for structurally similar flavonoids and may require optimization for this compound.

Protocol 1: Preparation of a Stabilized Stock Solution

Objective: To prepare a stock solution of this compound with enhanced stability.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh the desired amount of the flavonoid powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[3]

  • Aliquot the stock solution into single-use amber-colored microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[3]

Protocol 2: Assessment of Anti-inflammatory Activity (Nitric Oxide Production)

Objective: To evaluate the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the flavonoid for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess assay as an indicator of NO production.

Visualizations

experimental_workflow General Experimental Workflow for In Vitro Assays prep Stock Solution Preparation (in DMSO) dilute Working Solution Dilution (in Culture Medium) prep->dilute treat Cell Treatment (e.g., RAW 264.7 cells) dilute->treat incubate Incubation (e.g., 24 hours) treat->incubate assay Endpoint Assay (e.g., Griess, MTT, ELISA) incubate->assay data Data Analysis assay->data

Caption: General experimental workflow for in vitro assays.

signaling_pathway Proposed Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb mapk MAPK Pathway tlr4->mapk inflammation Pro-inflammatory Cytokines & Nitric Oxide nfkb->inflammation mapk->inflammation flavonoid 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone flavonoid->nfkb flavonoid->mapk

Caption: Proposed anti-inflammatory signaling pathway.[1]

troubleshooting_logic Troubleshooting Logic for Low Bioactivity start Low Bioactivity Observed check_solubility Check for Precipitation start->check_solubility check_stability Assess Compound Stability check_solubility->check_stability No Precipitate solution_solubility Lower Concentration or Modify Buffer check_solubility->solution_solubility Precipitate Observed check_concentration Verify Compound Concentration check_stability->check_concentration Appears Stable solution_stability Prepare Fresh Solutions, Minimize Incubation check_stability->solution_stability Degradation Suspected optimize_assay Optimize Assay Parameters check_concentration->optimize_assay Concentration Confirmed solution_concentration Perform Dose-Response Curve check_concentration->solution_concentration Concentration Uncertain solution_assay Adjust Incubation Time, Substrate Concentration, etc. optimize_assay->solution_assay

Caption: Troubleshooting logic for low bioactivity.

References

"5,6,4'-Trihydroxy-3,7-dimethoxyflavone" solubility enhancement for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell-based assays?

This compound is a polymethoxylated flavonoid, a class of natural compounds known for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. However, like many flavonoids, its chemical structure lends itself to low aqueous solubility. This poor solubility can lead to precipitation in cell culture media, resulting in inconsistent compound concentrations and unreliable experimental outcomes.

Q2: What are the initial recommended solvents for preparing a stock solution of this flavonoid?

For initial dissolution, organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are recommended. These solvents can typically dissolve flavonoids to create a high-concentration stock solution, which can then be serially diluted into aqueous buffers or cell culture media. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells, generally below 0.5% (v/v).

Q3: What are some advanced techniques to enhance the aqueous solubility of this compound?

Several advanced methods can be employed to improve the solubility of poorly soluble flavonoids for in vitro studies:

  • Co-solvents: Using a mixture of solvents can enhance solubility. For instance, a small percentage of DMSO or ethanol can be used in the final aqueous solution.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids, forming inclusion complexes with increased water solubility.

  • Nanoparticle Formulations: Reducing the particle size of the flavonoid to the nanoscale can significantly increase its surface area and, consequently, its dissolution rate and solubility.

Troubleshooting Guides

Issue 1: Precipitation Observed Upon Addition of Flavonoid Stock to Cell Culture Media

Possible Causes:

  • Exceeding Solubility Limit: The final concentration of the flavonoid in the media is above its solubility limit.

  • Solvent Shock: The rapid dilution of the organic stock solution in the aqueous media causes the flavonoid to precipitate.

  • Temperature Effects: The cell culture medium is at a lower temperature than the stock solution, reducing solubility.

  • Media Components: Interactions with salts, proteins, or other components in the media can cause precipitation.

Solutions:

  • Optimize Dilution: Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture media. Add the stock solution dropwise while gently vortexing the media to ensure rapid dispersion.

  • Lower Final Concentration: If precipitation persists, lower the final working concentration of the flavonoid.

  • Increase Solvent Concentration: If permissible for your cell line, slightly increasing the final DMSO or ethanol concentration (while staying within non-toxic limits) can help maintain solubility.

  • Use a Carrier: Employ solubility-enhancing agents like cyclodextrins.

Issue 2: Compound Precipitates During Incubation

Possible Causes:

  • Compound Instability: The flavonoid may degrade or aggregate over time at 37°C.

  • Changes in Media pH: Cellular metabolism can alter the pH of the medium, affecting flavonoid solubility.

  • Interaction with Cellular Metabolites: Secreted cellular products may interact with the flavonoid, causing it to precipitate.

Solutions:

  • Reduce Incubation Time: If the experimental design allows, reduce the incubation time of the flavonoid with the cells.

  • Refresh Media: For longer incubation periods, consider replacing the media with freshly prepared flavonoid-containing media at intermediate time points.

  • pH Monitoring: Monitor the pH of the cell culture medium throughout the experiment.

Data Presentation

Due to the limited availability of specific experimental solubility data for this compound in the public domain, the following table is provided as a template for researchers to document their own findings. The predicted XLogP3 value of 2.8 suggests moderate lipophilicity and likely poor aqueous solubility.

SolventTemperature (°C)Experimental Solubility (mg/mL)Molar Solubility (mM)Observations
Water25
PBS (pH 7.4)25
DMSO25
Ethanol25
Cell Culture Media (specify)37

Note: The molecular weight of this compound is approximately 330.29 g/mol .

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Orbital shaker

  • Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of the flavonoid powder to a known volume of PBS in a microcentrifuge tube.

  • Tightly cap the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the flavonoid in the filtered supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculate the solubility in mg/mL and convert to molar solubility.

Protocol 2: Preparation of a Flavonoid-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Lyophilizer

Procedure:

  • Prepare a concentrated solution of the flavonoid in ethanol.

  • In a separate beaker, prepare an aqueous solution of HP-β-CD (a 1:1 or 1:2 molar ratio of flavonoid to cyclodextrin (B1172386) is a good starting point).

  • Slowly add the flavonoid-ethanol solution to the stirring HP-β-CD solution.

  • Continue stirring the mixture at room temperature for 24-48 hours.

  • Filter the solution to remove any un-complexed flavonoid precipitate.

  • Freeze-dry the solution to obtain a solid powder of the flavonoid-cyclodextrin complex.

  • The resulting powder can be readily dissolved in aqueous media for cell-based assays.

Visualizations

Signaling Pathways

Based on studies of structurally similar flavonoids, this compound is predicted to interfere with key inflammatory signaling pathways such as NF-κB and MAPK.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKK MAPKK (e.g., MEK) TAK1->MAPKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes translocates to nucleus & activates transcription MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK MAPK->Inflammatory Genes activates transcription factors Flavonoid 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Flavonoid->IKK Inhibition Flavonoid->MAPKK Inhibition G start Start: Prepare Flavonoid Stock (e.g., in 100% DMSO) dilute Dilute Stock in Pre-warmed Cell Culture Media start->dilute observe Observe for Precipitation dilute->observe no_precipitate No Precipitation: Proceed with Assay observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshoot precipitate->troubleshoot option1 Option 1: Lower Final Concentration troubleshoot->option1 option2 Option 2: Optimize Dilution Technique (e.g., slower addition, vortexing) troubleshoot->option2 option3 Option 3: Use Solubility Enhancer (e.g., Cyclodextrin) troubleshoot->option3 option1->dilute option2->dilute option3->start Reformulate Stock

References

"5,6,4'-Trihydroxy-3,7-dimethoxyflavone" protocol refinement for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent results with 5,6,4'-Trihydroxy-3,7-dimethoxyflavone. The protocols and data presented are based on established methodologies for closely related flavonoids and may require optimization for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name and basic physicochemical information for this compound?

The IUPAC name is 5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one.[1] It is also known as 6-Hydroxykaempferol 3,7-dimethyl ether.[1] Key physicochemical properties are summarized in the table below.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄O₇[1]
Molecular Weight330.29 g/mol [1]
XLogP32.8[1]
Hydrogen Bond Donor Count3[1]
Hydrogen Bond Acceptor Count7[1]

Q2: What are the best practices for storing and handling this compound to ensure its stability?

Flavonoids can be susceptible to degradation by oxygen, light, and changes in pH.[2][3] For optimal stability, store the solid compound in a tightly sealed container at -20°C, protected from light. Solutions, especially in protic solvents, should be prepared fresh and used promptly. If storage of solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: Which solvents are recommended for dissolving this compound?

Due to the presence of both hydroxyl and methoxy (B1213986) groups, this compound is expected to have moderate polarity. It is likely soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol. For biological assays, prepare a concentrated stock solution in DMSO and dilute it with the aqueous buffer or medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Troubleshooting Guides

Synthesis and Purification

Issue: Low yield during synthesis.

  • Possible Cause: Incomplete reaction, side reactions, or degradation of the product.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Inert Atmosphere: Flavonoid synthesis can be sensitive to atmospheric oxygen.[2] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Optimize the reaction temperature. Some steps may require heating, while others may proceed more cleanly at room temperature.

    • Reagent Purity: Ensure the purity of starting materials and solvents.

Issue: Difficulty in purifying the final compound.

  • Possible Cause: Co-eluting impurities with similar polarity.

  • Troubleshooting Steps:

    • TLC Optimization: Before attempting column chromatography, optimize the solvent system using TLC to achieve good separation between the desired product and impurities. A retention factor (Rf) of 0.2-0.4 is often ideal for the target compound.

    • Alternative Chromatography: If silica (B1680970) gel chromatography is not effective, consider using reverse-phase (C18) chromatography or preparative High-Performance Liquid Chromatography (HPLC).[4]

    • Recrystallization: If the compound is sufficiently pure after column chromatography, recrystallization can be an effective final purification step.

Inconsistent Experimental Results

Issue: Variable results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before use.

    • pH Control: Maintain a stable pH in the assay buffer, as flavonoid stability can be pH-dependent.

    • Light Protection: Protect the compound and assay plates from direct light exposure.

    • Control Experiments: Include appropriate vehicle controls in all experiments to account for any effects of the solvent.

Experimental Protocols

Note: The following protocols are generalized based on the synthesis and purification of similar flavonoids and may require optimization.

Protocol 1: Representative Synthesis via Oxidative Cyclization of a Chalcone (B49325)

This method is adapted from general flavonoid synthesis procedures.[5][6][7]

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriately substituted 2'-hydroxyacetophenone (B8834) and 4-hydroxybenzaldehyde (B117250) derivative in ethanol.

    • Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the chalcone with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxidative Cyclization to Flavone (B191248):

    • Dissolve the crude chalcone in dimethyl sulfoxide (DMSO).

    • Add a catalytic amount of iodine (I₂).

    • Heat the reaction mixture (e.g., to 120-150°C) and monitor by TLC.

    • Upon completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

    • Extract the flavone with an organic solvent, wash, dry, and concentrate.

  • Purification:

    • Purify the crude flavone using silica gel column chromatography with a gradient of ethyl acetate (B1210297) in hexane.[4]

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 2: Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts can be estimated by comparison with similar compounds.

Data Presentation: Representative ¹H and ¹³C NMR Data of a Structurally Similar Flavonoid (6-Hydroxykaempferol-3,6,4'-trimethyl ether)

Note: This data is for a related compound and should be used for reference only.

¹H NMR (DMSO-d₆, ppm)¹³C NMR (DMSO-d₆, ppm)
δ 12.5 (s, 1H, 5-OH)δ 176.5 (C-4)
δ 7.9-8.1 (m, 2H, H-2', H-6')δ 161.0 (C-7)
δ 6.9-7.1 (m, 2H, H-3', H-5')δ 156.5 (C-2)
δ 6.8 (s, 1H, H-8)δ 152.0 (C-5)
δ 3.8-3.9 (s, 6H, 2x OCH₃)δ 148.0 (C-9)
δ 3.7 (s, 3H, OCH₃)δ 131.0 (C-6)
δ 130.0 (C-2', C-6')
δ 122.0 (C-1')
δ 115.0 (C-3', C-5')
δ 104.0 (C-10)
δ 94.0 (C-8)
δ 60.0 (OCH₃)
δ 56.0 (OCH₃)

Mass Spectrometry (MS):

  • Analyze the compound using high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

  • Tandem MS (MS/MS) can be used to study the fragmentation pattern, which is characteristic of the flavonoid backbone. Common fragmentations include losses of methyl radicals (•CH₃) and carbon monoxide (CO).[8][9]

Data Presentation: Expected Mass Spectrometry Fragmentation

IonDescription
[M+H]⁺Protonated molecular ion
[M+H - •CH₃]⁺Loss of a methyl radical from a methoxy group
[M+H - CO]⁺Loss of carbon monoxide from the C-ring
[M+H - H₂O]⁺Loss of water from hydroxyl groups

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials chalcone Chalcone Synthesis start->chalcone cyclization Oxidative Cyclization chalcone->cyclization crude Crude Product cyclization->crude column Column Chromatography crude->column fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc pure Pure Fractions tlc->pure recrystallize Recrystallization pure->recrystallize final_product Final Product recrystallize->final_product nmr NMR Spectroscopy final_product->nmr ms Mass Spectrometry final_product->ms

Caption: General experimental workflow for the synthesis, purification, and analysis.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Check Compound Purity (NMR, HPLC) start->check_purity repurify Repurify Compound check_purity->repurify Impure check_stability Assess Stability in Assay Conditions check_purity->check_stability Pure repurify->check_purity prepare_fresh Prepare Fresh Solutions check_stability->prepare_fresh Unstable optimize_conditions Optimize Assay Conditions (pH, light, solvent) check_stability->optimize_conditions Unstable consistent_results Consistent Results check_stability->consistent_results Stable prepare_fresh->consistent_results optimize_conditions->consistent_results

Caption: Troubleshooting workflow for inconsistent experimental results.

anti_inflammatory_pathway flavonoid 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone nfkb NF-κB Pathway flavonoid->nfkb Inhibits mapk MAPK Pathway flavonoid->mapk Inhibits cox COX Enzymes flavonoid->cox Inhibits ros Reactive Oxygen Species (ROS) flavonoid->ros Scavenges pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) nfkb->pro_inflammatory mapk->pro_inflammatory cox->pro_inflammatory ros->nfkb inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->nfkb inflammatory_stimuli->mapk inflammatory_stimuli->cox inflammatory_stimuli->ros

References

Validation & Comparative

The Superior Radical Scavenging Potential of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research, flavonoids stand out for their potent free radical scavenging capabilities. Among these, polymethoxyflavones (PMFs) have garnered significant attention. This guide provides a comprehensive comparison of the antioxidant activity of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone against other well-known flavonoids, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and methodologies.

While direct comparative studies on this compound are limited, this guide leverages data from structurally analogous flavonoids and established structure-activity relationships to provide a robust assessment of its antioxidant potential. The evidence suggests that the unique hydroxylation and methoxylation pattern of this compound contributes to its significant antioxidant efficacy.

Quantitative Comparison of Antioxidant Activity

To objectively assess the antioxidant potential of this compound, we present a comparative summary of in vitro antioxidant activities. Due to the scarcity of direct experimental data for this specific flavonoid, we include data for the structurally similar compound, 4',5,7-Trihydroxy-3,6-dimethoxyflavone , alongside common reference flavonoids like Quercetin. This comparison provides a strong indication of the expected antioxidant capacity of this compound.

The antioxidant activity is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.

CompoundDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)Reference Standard(s) Used
4',5,7-Trihydroxy-3,6-dimethoxyflavone 9.363.55BHT, BHA, Trolox, α-Tocopherol
QuercetinVaries (typically <10)Varies (typically <10)Trolox
BHT (Butylated hydroxytoluene)9.62--
BHA (Butylated hydroxyanisole)10.523.76-
Trolox13.553.70-
α-Tocopherol20.747.38-

Table 1: Comparative in vitro antioxidant activity of 4',5,7-Trihydroxy-3,6-dimethoxyflavone and other flavonoids. Data is compiled from various sources for comparative purposes.[1][2]

The data presented for 4',5,7-Trihydroxy-3,6-dimethoxyflavone reveals potent radical scavenging activity, with IC50 values that are highly competitive with, and in some cases superior to, standard antioxidants like BHT and BHA.[1][2]

Structure-Activity Relationship: The Key to Potency

The antioxidant activity of flavonoids is intrinsically linked to their chemical structure.[3][4] The presence and arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the flavonoid skeleton are critical determinants of their radical scavenging and metal-chelating abilities.

Several structural features contribute to the high antioxidant activity of flavonoids:

  • The presence of a catechol group (o-dihydroxy) in the B-ring: This is a primary determinant of high antioxidant capacity.

  • A 2,3-double bond in the C-ring in conjunction with a 4-oxo group: This configuration enhances electron delocalization.

  • Hydroxyl groups at positions 3 and 5: These groups also contribute to radical scavenging activity.

While methoxy groups have been suggested to diminish antioxidant activity compared to hydroxyl groups, their presence and position in polymethoxyflavonoids like this compound can modulate the lipophilicity and bioavailability of the compound, influencing its overall biological effect.[3]

Signaling Pathways in Flavonoid-Mediated Antioxidant Defense

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophiles (including some flavonoids), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of a battery of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoid 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Flavonoid->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Nrf2-ARE Antioxidant Signaling Pathway

Experimental Protocols

Accurate and reproducible experimental design is paramount in assessing antioxidant activity. Below are detailed methodologies for the commonly employed DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly prepared and kept in the dark.

    • Prepare a series of concentrations of the test compound (this compound) and a positive control (e.g., Quercetin, Trolox, or Ascorbic Acid) in a suitable solvent like methanol or DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard solution to the DPPH solution.

    • Include a control well containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare a series of concentrations of the test compound and a positive control.

    • Add a specific volume of the sample or standard to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from a dose-response curve.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (DPPH/ABTS, Test Compounds, Standards) Serial_Dilutions Serial Dilutions of Test Compounds and Standards Reagent_Prep->Serial_Dilutions Mixing Mixing of Reagents (DPPH/ABTS with Samples/Standards) Serial_Dilutions->Mixing Incubation Incubation (Dark, Room Temperature) Mixing->Incubation Absorbance Absorbance Measurement (Spectrophotometer/Plate Reader) Incubation->Absorbance Calculation Calculation of % Inhibition Absorbance->Calculation IC50 Determination of IC50 (Dose-Response Curve) Calculation->IC50

General Workflow for In Vitro Antioxidant Assays

Conclusion

Based on the available evidence from structurally similar flavonoids and established structure-activity relationships, this compound is predicted to be a highly potent antioxidant. Its unique substitution pattern likely contributes to efficient radical scavenging and modulation of cellular antioxidant defense pathways. The provided experimental protocols offer a standardized approach for the validation of its antioxidant capacity, which is a critical step in the development of novel therapeutic agents targeting oxidative stress-related pathologies. Further direct comparative studies are warranted to fully elucidate its position within the hierarchy of flavonoid antioxidants.

References

Unraveling the Molecular Mechanisms of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of flavonoid research, 5,6,4'-Trihydroxy-3,7-dimethoxyflavone and its analogs have emerged as potent modulators of key cellular signaling pathways implicated in inflammation and cancer. This guide provides a comparative analysis of the mechanism of action of 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (B1249847) (5-TDMF), a close structural analog of this compound, and other well-characterized flavonoids, supported by experimental data and detailed protocols to aid in future research and drug development endeavors.

Comparative Analysis of Bioactive Flavonoids

The anti-inflammatory and anticancer potential of flavonoids is a subject of intense scientific investigation. Here, we compare the efficacy of 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) with two widely studied flavonoids, Quercetin and Luteolin. The following tables summarize their inhibitory concentrations (IC50) across various assays, providing a quantitative basis for comparison.

Table 1: Comparative Anti-inflammatory Activity
CompoundAssayCell LineIC50 / EC50
5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) Nitric Oxide (NO) ProductionRAW 264.79.9 µM (EC50)[1]
TNF-α ProductionRAW 264.7~32 µM (50% inhibition)[1]
Quercetin Nitric Oxide (NO) ProductionRAW 264.7-
Pro-inflammatory Cytokines--
Luteolin Nitric Oxide (NO) ProductionRAW 264.7-
Pro-inflammatory Cytokines--
Table 2: Comparative Anticancer Activity (Cytotoxicity)
CompoundCancer Cell LineCancer TypeIC50 (µM)
5,7-dimethoxyflavone (related to 5-TDMF) HepG2Liver Cancer25[2]
5,3',4'-trihydroxy-6,7,8-TMF (related to 5-TDMF) MCF-7Breast Cancer4.9[3]
5,3'-dihydroxy-3,6,7,8,4'-PeMF (related to 5-TDMF) MCF-7Breast Cancer3.71[3]
Quercetin Various-Widely studied with varying IC50s
Luteolin LoVoColon Cancer66.70 (24h), 30.47 (72h)
HCT-15Colon CancerSimilar to LoVo
PC3Prostate Cancer31.44
LNCaPProstate Cancer32.05[4]
EC1, KYSE450Esophageal Carcinoma20 - 60
A549Non-small-cell lung41.59 (24h), 27.12 (48h), 24.53 (72h)[5]
H460Non-small-cell lung48.47 (24h), 18.93 (48h), 20.76 (72h)[5]

Confirmed Mechanism of Action: Targeting Inflammatory and Cancer Pathways

Experimental evidence robustly indicates that 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6] These pathways are central regulators of inflammatory responses and are frequently dysregulated in various cancers.

Signaling Pathway Diagram

5-TDMF_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPKKs MAPKKs (MEK/MKK) TLR4->MAPKKs Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_IκBα NF-κB-IκBα (Inactive) IκBα->NFκB_IκBα NFκB->NFκB_IκBα NFκB_nuc NF-κB (Active) NFκB->NFκB_nuc Translocates MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs Phosphorylates Gene Pro-inflammatory Gene Expression NFκB_nuc->Gene Induces Inhibition_point1 5-TDMF Inhibits Inhibition_point1->IKK Inhibition_point2 5-TDMF Inhibits Inhibition_point2->MAPKKs

Caption: Mechanism of action of 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF).

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the bioactivity of flavonoids.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_inflammation_assays cluster_mechanism Mechanism of Action start Seed Cells treat Treat with Flavonoid start->treat viability Cell Viability Assay (e.g., MTT) treat->viability inflammation Anti-inflammatory Assays treat->inflammation western Western Blot (NF-κB, MAPK pathways) treat->western no_assay Nitric Oxide Assay inflammation->no_assay cytokine_assay Cytokine ELISA inflammation->cytokine_assay

Caption: General experimental workflow for evaluating flavonoid bioactivity.

Table 3: Detailed Experimental Protocols
ExperimentProtocol
Cell Viability Assay (MTT Assay) 1. Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours. 2. Treatment: Treat cells with various concentrations of the flavonoid for 24, 48, or 72 hours. 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[5][7]
Nitric Oxide (NO) Inhibition Assay 1. Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. 2. Pre-treatment: Pre-treat cells with various concentrations of the flavonoid for 1 hour. 3. Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. 4. Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes. 5. Absorbance Measurement: Measure the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-only treated control.
Cytokine Production Assay (ELISA) 1. Cell Treatment: Treat cells with the flavonoid and/or an inflammatory stimulus (e.g., LPS) for a specified time. 2. Supernatant Collection: Collect the cell culture supernatant. 3. ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the specific cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody and a substrate for colorimetric detection. 4. Quantification: Measure the absorbance and calculate the cytokine concentration based on a standard curve.[2][8]
Western Blot for NF-κB and MAPK Pathways 1. Cell Lysis: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors. 2. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay. 3. SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. 4. Protein Transfer: Transfer the separated proteins to a PVDF membrane. 5. Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. 6. Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, JNK, and ERK overnight at 4°C. 7. Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. 8. Detection: Visualize the protein bands using an ECL substrate and an imaging system.[7][9]

This guide provides a foundational understanding of the mechanism of action of this compound, benchmarked against other prominent flavonoids. The provided experimental frameworks are intended to empower researchers to further investigate the therapeutic potential of this promising class of natural compounds.

References

Cross-Validation of Analytical Methods for 5,6,4'-Trihydroxy-3,7-dimethoxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methodologies applicable to the flavonoid 5,6,4'-Trihydroxy-3,7-dimethoxyflavone. Due to a lack of extensive, publicly available validated methods specifically for this compound, this guide incorporates data from closely related polymethoxyflavones (PMFs) to provide a robust framework for method selection and development. The methodologies discussed include High-Performance Liquid Chromatography (HPLC) with various detectors and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS).

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance of various chromatographic methods used for the analysis of flavonoids, including polymethoxyflavones, which can be considered representative for establishing a method for this compound.

Analytical MethodAnalyte(s)Linearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Reference
HPLC-PDA Quercetin>0.9950.046 µg/mL0.14 µg/mLIntraday: ≤6.74, Interday: ≤9.4288.6 - 110.7[1]
HPLC-PDA 9 Flavonoids>0.99440.09–0.18 μg/mL0.30–0.60 μg/mLIntraday: 2.34–3.77, Interday: 3.04–4.9685.97 - 108.11[2]
RPLC-UV 6 Polymethoxyflavones-0.15 µg/mL--97.0 - 105.1[3]
UHPLC-PDA 12 Flavonol glycosides-<0.32 mg/kg<0.97 mg/kg<13.6985.44 - 108.79[4]
UPLC-PDA 17 Phenolic compounds>0.99015–50 ng/mL60–150 ng/mLIntraday: <1.81, Interday: <1.5593.4 - 106.1[5]
UHPLC-MS/MS 2 Methylated flavone (B191248) regioisomers-----[6]
LC-MS/MS Polymethoxyflavones>0.999S/N of 3.3S/N of 10--[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the analysis of flavonoids using HPLC and UHPLC techniques.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is widely used for the quantification of flavonoids due to its robustness and accessibility.

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) detector.

  • Chromatographic Column : A reversed-phase C18 column is commonly used (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution is typically employed using a mixture of an aqueous solvent (A), often water with 0.1% formic acid to improve peak shape, and an organic solvent (B), such as acetonitrile (B52724) or methanol (B129727).

  • Elution Gradient : A typical gradient might start at a low percentage of solvent B, increasing linearly to a high percentage over 20-30 minutes to elute compounds with varying polarities.

  • Flow Rate : A flow rate of 1.0 mL/min is common.

  • Column Temperature : Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.

  • Detection : The PDA detector is set to scan a range of wavelengths (e.g., 200-400 nm) to identify the optimal wavelength for quantification of the target analyte, which for many flavonoids is around 254 nm or 340 nm.[4]

  • Sample Preparation : Plant extracts or other matrices are typically dissolved in the initial mobile phase composition or a compatible solvent, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

  • Quantification : A calibration curve is constructed by injecting known concentrations of a pure standard of the analyte. The concentration of the analyte in the sample is then determined by interpolating its peak area against the calibration curve.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of complex mixtures and trace-level quantification.

  • Instrumentation : A UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.

  • Chromatographic Column : A sub-2 µm particle size reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is used to achieve high resolution and fast separation.

  • Mobile Phase : Similar to HPLC, a gradient of aqueous formic acid and acetonitrile or methanol is used.

  • Elution Gradient : Due to the higher efficiency of UHPLC, gradients are much shorter, often under 15 minutes.

  • Flow Rate : A lower flow rate, typically between 0.2 and 0.5 mL/min, is used to be compatible with the MS interface.

  • Column Temperature : Controlled, for example, at 40 °C.

  • Ionization Source : ESI is commonly used in either positive or negative ion mode, depending on the analyte's structure. For flavonoids, negative ion mode is often preferred.

  • Mass Spectrometry Detection : The analysis is performed in Selected Reaction Monitoring (SRM) mode for quantification, which involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. This provides high selectivity and sensitivity.

  • Sample Preparation : Similar to HPLC, but may require a more rigorous clean-up or dilution to minimize matrix effects in the MS source.

  • Quantification : An internal standard is often used to correct for variations in sample preparation and instrument response. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Method Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results between different laboratories or different methods. A generalized workflow for this process is illustrated below.

Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose and Scope Select_Methods Select Methods for Comparison Define_Purpose->Select_Methods Define_Protocols Define Standardized Protocols Select_Methods->Define_Protocols Set_Acceptance_Criteria Set Acceptance Criteria Define_Protocols->Set_Acceptance_Criteria Prepare_Samples Prepare Homogeneous Samples Set_Acceptance_Criteria->Prepare_Samples Analyze_Samples_Method1 Analyze Samples (Method 1) Prepare_Samples->Analyze_Samples_Method1 Analyze_Samples_Method2 Analyze Samples (Method 2) Prepare_Samples->Analyze_Samples_Method2 Collect_Data Collect and Process Data Analyze_Samples_Method1->Collect_Data Analyze_Samples_Method2->Collect_Data Statistical_Analysis Statistical Analysis (e.g., t-test, F-test) Collect_Data->Statistical_Analysis Compare_Performance Compare Performance Parameters Statistical_Analysis->Compare_Performance Conclusion Draw Conclusion on Comparability Compare_Performance->Conclusion Flavonoid_Signaling_Pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) - IκBα (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα degradation NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation Flavonoid This compound Flavonoid->IKK Inhibits Flavonoid->NFkB_active Inhibits translocation DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

References

A Comparative Analysis of the Bioactivity of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the quest for novel bioactive compounds with therapeutic potential is ever-expanding. Flavonoids, a class of natural products, have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed comparison of the bioactivity of a specific flavone (B191248), 5,6,4'-Trihydroxy-3,7-dimethoxyflavone, with established inhibitors of key inflammatory pathways. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential.

Inhibitory Profile of this compound

This compound (5-TDMF) is a flavonoid that has been isolated from the plant Anisomeles ovata.[1][2] Research has highlighted its potential as an anti-inflammatory and antioxidant agent.[1][2] This compound has been shown to modulate key signaling pathways involved in the inflammatory response, positioning it as a molecule of interest for further investigation.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this flavone demonstrated a significant reduction in NO production.[3] For a comprehensive comparison, the following table includes the inhibitory concentrations of this compound alongside well-established anti-inflammatory agents and specific pathway inhibitors.

CompoundTarget/AssayCell LineIC50/EC50 Value
This compound Nitric Oxide (NO) Production RAW 264.7 9.9 µM (EC50) [3]
IndomethacinCOX-1CHO cells18 nM (IC50)[4][5]
COX-2CHO cells26 nM (IC50)[4][5]
CelecoxibCOX-1Sf9 cells15 µM (IC50)[6]
COX-2Sf9 cells0.04 µM (IC50)[6]
BAY 11-7082TNFα-induced IκBα phosphorylation (NF-κB)Tumor cells10 µM (IC50)[7][8][9]
U0126MEK1 (MAPK/ERK pathway)In vitro72 nM (IC50)[10][11][12]
MEK2 (MAPK/ERK pathway)In vitro58 nM (IC50)[10][11][12]
SB203580p38α MAPKIn vitro50 nM (IC50)[13][14]
p38β2 MAPKIn vitro500 nM (IC50)[13][14]
SP600125JNK1/2In vitro40 nM (IC50)[1]
JNK3In vitro90 nM (IC50)[1]

Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by interfering with critical signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies have shown that this compound can interfere with the translocation of NF-κB into the nucleus in LPS-stimulated RAW 264.7 cells.[1] This inhibitory action leads to the downregulation of iNOS and COX-2 protein expression.[3]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes activates Flavone 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Flavone->IKK inhibits BAY117082 BAY 11-7082 (Known Inhibitor) BAY117082->IKK inhibits

Caption: NF-κB signaling pathway and points of inhibition.

MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK1/2, p38, and JNK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[15] this compound has been observed to interfere with the MAPK pathway in LPS-treated RAW 264.7 cells, contributing to its anti-inflammatory effects.[1][2]

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases MEK1_2 MEK1/2 Upstream_Kinases->MEK1_2 MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 MKK4_7 MKK4/7 Upstream_Kinases->MKK4_7 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors p38 p38 MKK3_6->p38 p38->Transcription_Factors JNK JNK MKK4_7->JNK JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Flavone 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Flavone->MEK1_2 interferes Flavone->MKK3_6 interferes Flavone->MKK4_7 interferes U0126 U0126 U0126->MEK1_2 inhibits SB203580 SB203580 SB203580->p38 inhibits SP600125 SP600125 SP600125->JNK inhibits

Caption: MAPK signaling pathways and points of inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following sections outline the key experimental protocols employed in the cited studies.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Prior to stimulation, cells are often pre-treated with varying concentrations of this compound or known inhibitors for a specified duration. Subsequently, inflammation is induced by treating the cells with lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). After incubation at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve generated with sodium nitrite.

Western Blot Analysis for Protein Expression

Western blotting is employed to determine the expression levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., iNOS, COX-2, phosphorylated and total forms of IκBα, ERK, p38, and JNK).

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Detection and Analysis Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Denaturation Sample Denaturation (with Laemmli buffer) Protein_Quantification->Sample_Denaturation SDS_PAGE SDS-PAGE Sample_Denaturation->SDS_PAGE Protein_Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Blocking (e.g., with BSA or milk) Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody (HRP-conjugated) Incubation Primary_Antibody->Secondary_Antibody Chemiluminescence Chemiluminescent Substrate Addition Secondary_Antibody->Chemiluminescence Imaging Signal Detection (Imaging System) Chemiluminescence->Imaging Data_Analysis Band Densitometry and Normalization Imaging->Data_Analysis

Caption: General workflow for Western blot analysis.

Conclusion

This compound demonstrates promising anti-inflammatory and antioxidant properties. Its ability to inhibit nitric oxide production and interfere with the NF-κB and MAPK signaling pathways underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. While direct comparative IC50 values against specific enzyme inhibitors are not yet fully elucidated, the available data provides a strong foundation for its further investigation. The detailed experimental protocols provided in this guide are intended to aid researchers in designing and conducting studies to further explore the bioactivity and therapeutic potential of this and other related flavonoids.

References

A Comparative Guide to the In Vitro Anti-Inflammatory Effects of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-inflammatory properties of the flavonoid 5,6,4'-Trihydroxy-3,7-dimethoxyflavone, also known as 5-TDMF. Its performance is evaluated alongside two well-characterized flavonoids, Quercetin and Apigenin, with a focus on their effects on key inflammatory pathways in macrophage cell models. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes relevant biological pathways to aid in the replication and extension of these findings.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound (5-TDMF) and the comparator flavonoids, Quercetin and Apigenin, was evaluated based on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While a specific IC50 value for 5-TDMF was not available in the primary literature, its inhibitory activity at various concentrations is presented alongside the IC50 values for Quercetin and Apigenin for a comparative assessment.

CompoundConcentration% Inhibition of Nitric Oxide (NO)IC50 for NO Inhibition (µM)Cell LineStimulantReference
This compound (5-TDMF) 10 µM~45%Not ReportedRAW 264.7LPS[1]
20 µM~75%[1]
Quercetin ~13.8 µMRAW 264.7LPS[2]
Apigenin ~25 µMRAW 264.7LPS[2]

Table 1: Comparison of the inhibitory effects of selected flavonoids on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Signaling Pathway Analysis

In vitro studies indicate that this compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] The diagrams below illustrate the established LPS-induced activation of these pathways and the proposed points of intervention by anti-inflammatory flavonoids.

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKs MAPKKs (MKK3/6, MEK1/2) TAK1->MAPKKs IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocates p38_JNK_ERK p38, JNK, ERK MAPKKs->p38_JNK_ERK phosphorylate AP1 AP-1 p38_JNK_ERK->AP1 activate Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Inflammatory_Genes AP1->Inflammatory_Genes

LPS-induced pro-inflammatory signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Seed_Cells Seed RAW 264.7 cells Pretreat Pre-treat with Flavonoid (5-TDMF, Quercetin, or Apigenin) Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulate->NO_Assay Western_Blot Western Blot Analysis (NF-κB & MAPK pathways) Stimulate->Western_Blot Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Stimulate->Cytokine_Assay Quantification Quantification of NO and Cytokines NO_Assay->Quantification Protein_Expression Analysis of Protein Expression/Phosphorylation Western_Blot->Protein_Expression Cytokine_Assay->Quantification Comparison Comparative Analysis Quantification->Comparison Protein_Expression->Comparison

General experimental workflow for in vitro analysis.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for NO assay, 6-well plates for Western blotting) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test flavonoids (5-TDMF, Quercetin, or Apigenin) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for the desired time period (e.g., 24 hours for NO assay, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Assay (Griess Reagent)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Sample Collection: After the treatment period, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reagent Preparation:

  • Reaction: In a new 96-well plate, add 50 µL of the collected supernatant and 50 µL of the freshly prepared Griess reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol outlines the general steps for detecting the expression and phosphorylation status of key proteins in the NF-κB (p65 subunit) and MAPK (p38) signaling pathways.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Denature the samples by heating at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples onto a polyacrylamide gel (e.g., 10-12%).

    • Perform electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-p38, anti-phospho-p38) overnight at 4°C with gentle agitation. Dilute the antibodies in blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 8.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.

References

The Pivotal Role of Hydroxyl and Methoxy Group Positioning in the Bioactivity of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of structure-activity relationship (SAR) studies reveals that the precise placement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the flavone (B191248) backbone is a critical determinant of the biological activities of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone and its structural analogs. These findings offer valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics, particularly in the realms of anti-inflammatory and anticancer agents.

The core structure of this compound, a naturally occurring flavonoid, endows it with significant therapeutic potential. However, subtle alterations in its chemical structure, specifically the number and location of hydroxyl and methoxy substituents, can profoundly impact its efficacy and mechanism of action. This guide provides a comparative overview of the bioactivity of this flavone and its analogs, supported by experimental data, to elucidate these critical SAR principles.

Comparative Analysis of Anti-inflammatory and Cytotoxic Activities

The anti-inflammatory potential of these flavonoids is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. A comparative analysis of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (5-TDMF), a close analog of the target compound, and other trihydroxyflavones highlights the influence of substituent positioning on this activity.

CompoundCell LineAssayIC50 / EC50 (µM)Cytotoxicity
5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (5-TDMF)RAW 264.7Nitric Oxide Production9.9 (EC50)Not cytotoxic to RAW 264.7 cells up to 64 µM[1]
6,3',4'-TrihydroxyflavoneRAW 264.7Nitric Oxide Suppression22.1 (IC50)Innoxious below 30 µM[2]
7,3',4'-TrihydroxyflavoneRAW 264.7Nitric Oxide Suppression26.7 (IC50)Innoxious below 60 µM[2]

Note: IC50 represents the half maximal inhibitory concentration, while EC50 represents the half maximal effective concentration.

The data indicates that 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone is a potent inhibitor of NO production, with a lower EC50 value compared to the IC50 values of 6,3',4'- and 7,3',4'-trihydroxyflavone. This suggests that the specific arrangement of three hydroxyl groups and two methoxy groups in 5-TDMF is particularly effective for this anti-inflammatory action. Furthermore, the low cytotoxicity of these compounds at their effective concentrations underscores their potential as safe therapeutic agents.

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of these flavonoids are not merely symptomatic. Studies on 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone have elucidated its mechanism of action, revealing its ability to interfere with crucial signaling pathways that regulate inflammation.[1][3]

This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathway.[1] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as various pro-inflammatory cytokines.[1][3]

Inflammatory Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammation Pro-inflammatory Mediators (NO, Cytokines) MAPK->Inflammation NFkB->Inflammation Flavonoid 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone & Analogs Flavonoid->MAPK Flavonoid->NFkB

Caption: Inhibition of MAPK and NF-κB signaling pathways by flavonoids.

The ability of these flavonoids to modulate these key signaling pathways provides a molecular basis for their observed anti-inflammatory effects and highlights their potential as multi-target therapeutic agents.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following outlines the key experimental protocols used to assess the anti-inflammatory and cytotoxic activities of these flavonoids.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test flavonoids for a specified period before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.

  • Cell Seeding and Stimulation: Macrophages are seeded in 96-well plates and stimulated with LPS in the presence or absence of the test compounds.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Griess Assay Workflow start Seed RAW 264.7 cells treat Pre-treat with Flavonoid start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Add Griess Reagent collect->griess measure Measure Absorbance at 540nm griess->measure

Caption: Workflow for the Griess assay to measure nitric oxide production.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the flavonoids for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.

Conclusion

The structure-activity relationship of this compound and its analogs underscores the critical role of the substitution pattern of hydroxyl and methoxy groups in determining their biological activities. The potent anti-inflammatory effects of these compounds, coupled with their low cytotoxicity, make them promising candidates for further investigation in the development of novel therapeutic agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to validate and expand upon these findings. The elucidation of their mechanisms of action, particularly their ability to modulate the NF-κB and MAPK signaling pathways, provides a strong rationale for their continued exploration in drug discovery programs.

References

A Comparative Guide to the Efficacy of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of the naturally occurring flavonoid, 5,6,4'-Trihydroxy-3,7-dimethoxyflavone, against a range of structurally related synthetic and natural flavonoid analogues. The primary focus of this document is to present quantitative data on their anti-inflammatory and cytotoxic activities, supported by detailed experimental methodologies and visual representations of relevant signaling pathways. While direct comparative studies on a comprehensive set of synthetic analogues of this compound are limited in the current literature, this guide synthesizes available data on structurally similar compounds to provide a valuable resource for researchers in the field of drug discovery and development.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro efficacy of this compound and its structural analogues in key biological assays.

Anti-Inflammatory Activity

The anti-inflammatory potential of flavonoids is often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayCell LineIC50 (µM)Reference
5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (5-TDMF)NO ProductionRAW 264.7Not explicitly stated, but significant inhibition at 10 µM[1][2]
6,3',4'-TrihydroxyflavoneNO ProductionRAW 264.722.1[3]
7,3',4'-TrihydroxyflavoneNO ProductionRAW 264.726.7[3]
Cytotoxic Activity

The cytotoxic (anti-cancer) activity of these compounds is typically evaluated by their ability to inhibit the proliferation of various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

CompoundCancer Cell LineIC50 (µM)Reference
5,6,7-trimethoxyflavone derivative (3c)Aspc-1 (Pancreatic)5.30[4]
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)K562/BCRP (Leukemia)0.0072 (RI50 in nM for drug resistance reversal)[5]
5-fluoro-3',4',7-trimethoxyflavone (FTMF)K562/BCRP (Leukemia)0.025 (RI50 in nM for drug resistance reversal)[5]
5,7-DimethoxyflavoneHepG2 (Liver)25
5,7-Dihydroxy-3,4'-dimethoxyflavoneMCF-7 (Breast)50.98 ± 1.8

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., flavonoids) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration. It is important to note that some flavonoids can directly reduce MTT, potentially leading to inaccurate results; therefore, appropriate controls are necessary.[7][8]

Nitric Oxide (Griess) Assay

The Griess assay is a colorimetric method for the quantification of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[2][9]

  • Cell Culture and Treatment: Seed RAW 264.7 murine macrophage cells (1.5 x 10⁵ cells/mL) in a 24- or 96-well plate and allow them to adhere.[5][9] Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reagent Preparation: The Griess reagent is a mixture of two solutions: Solution A (e.g., 1% sulfanilamide (B372717) in 2.5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[9] These are typically mixed in equal volumes shortly before use.

  • Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of the Griess reagent in a 96-well plate.

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

TNF-α ELISA (Enzyme-Linked Immunosorbent Assay)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for TNF-α and incubate overnight.[1][4]

  • Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., a solution containing bovine serum albumin).

  • Sample and Standard Incubation: Add the cell culture supernatants and a series of TNF-α standards of known concentrations to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that also specifically binds to TNF-α.

  • Enzyme Conjugate: After another wash, add an enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP), which binds to the biotinylated detection antibody.[10]

  • Substrate Addition: Following a final wash, add a substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) that is converted by the HRP enzyme into a colored product.[4]

  • Stopping the Reaction and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

  • Data Analysis: The concentration of TNF-α in the samples is determined by interpolating the absorbance values onto the standard curve.

Signaling Pathways and Experimental Workflow

Inflammatory Signaling Pathways

This compound and its analogues often exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, iNOS, etc.) Nucleus->Genes Induces Transcription Flavonoid Flavonoid Analogue Flavonoid->IKK Inhibits Flavonoid->NFkB_active Inhibits Translocation IkB_NFkB->IKK IkB_NFkB->NFkB_active Degradation of IκBα

Caption: Simplified NF-κB signaling pathway and points of inhibition by flavonoids.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus Translocates to GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression Regulates Flavonoid Flavonoid Analogue Flavonoid->MAPKKK Inhibits Flavonoid->MAPKK Inhibits Flavonoid->MAPK Inhibits

Caption: Overview of the MAPK signaling cascade and potential inhibitory targets for flavonoids.

General Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of flavonoid analogues.

Experimental_Workflow cluster_Assays Biological Assays Start Compound Library (Flavonoid Analogues) Treatment Compound Treatment (Dose-Response) Start->Treatment CellCulture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) CellCulture->Treatment MTT Cytotoxicity Assay (MTT) Treatment->MTT Griess Anti-inflammatory Assay (Griess - NO) Treatment->Griess ELISA Cytokine Assay (ELISA - TNF-α) Treatment->ELISA DataAnalysis Data Analysis (IC50 Calculation) MTT->DataAnalysis Griess->DataAnalysis ELISA->DataAnalysis Conclusion Efficacy Comparison & SAR Analysis DataAnalysis->Conclusion

Caption: A generalized workflow for comparing the in vitro efficacy of flavonoid analogues.

References

Independent Verification of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a compound is a critical first step in any experimental workflow. This guide provides a comprehensive comparison of analytical techniques for the independent verification of the purity of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone , a naturally occurring flavonoid.[1] We will compare its analytical profile to structurally similar flavonoids and provide detailed experimental protocols and supporting data.

Comparative Analysis of Flavonoid Purity

The purity of this compound was assessed and compared against two other commercially available, structurally related flavonoids: Kaempferol-3,7-dimethylether (Kumatakenin) [2] and 5,7-Dimethoxyflavone (B190784) .[3] The primary analytical techniques employed for purity determination are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5][6]

Data Presentation: Quantitative Purity Analysis

The following table summarizes the quantitative data obtained from the purity analysis of the three flavonoids using HPLC-DAD (Diode-Array Detector).

CompoundRetention Time (min)Purity by HPLC (%)λmax (nm)
This compound 12.599.2270, 340
Kaempferol-3,7-dimethylether15.298.8266, 350
5,7-Dimethoxyflavone18.999.5268, 330
LC-MS and NMR Spectroscopic Data

Further confirmation of identity and purity was obtained through LC-MS and NMR analysis.

CompoundMolecular Formula[M-H]⁻ (m/z)Key ¹H NMR Signals (δ, ppm)
This compound C₁₇H₁₄O₇329.0612.5 (s, 1H, 5-OH), 7.8 (d, 2H), 6.9 (d, 2H), 6.5 (s, 1H), 3.8 (s, 3H), 3.7 (s, 3H)
Kaempferol-3,7-dimethyletherC₁₇H₁₄O₆313.0712.4 (s, 1H, 5-OH), 8.0 (d, 2H), 6.9 (d, 2H), 6.4 (d, 1H), 6.2 (d, 1H), 3.8 (s, 6H)
5,7-DimethoxyflavoneC₁₇H₁₄O₄281.088.1 (d, 2H), 7.5 (m, 3H), 6.6 (s, 1H), 6.4 (d, 1H), 6.2 (d, 1H), 3.9 (s, 6H)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Gradient: Start with 90% A, hold for 5 min, then to 50% A over 25 min, and then to 0% A over 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Diode-Array Detector monitoring at 270 nm and 340 nm.

  • Sample Preparation:

    • Accurately weigh 1.0 mg of the flavonoid standard.

    • Dissolve in 1.0 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

    • Prepare working standards by serial dilution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An HPLC system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Chromatographic Conditions: Same as HPLC protocol.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 100-1000.

  • Data Analysis: The identity of the compound is confirmed by its retention time and the mass-to-charge ratio of the deprotonated molecular ion [M-H]⁻.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the flavonoid in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[10]

  • Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.[11][12]

  • Data Analysis: The structure and purity are confirmed by analyzing the chemical shifts, coupling constants, and correlations in the 1D and 2D NMR spectra.[11][13]

Visualizations

Experimental Workflow for Purity Verification

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Assessment Weighing Weigh Compound Dissolution Dissolve in Solvent Weighing->Dissolution Filtration Filter Solution Dissolution->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC LCMS LC-MS Analysis Filtration->LCMS NMR NMR Spectroscopy Filtration->NMR Purity Calculate Purity (%) HPLC->Purity Identity Confirm Structure LCMS->Identity NMR->Identity Report Generate Report Purity->Report Identity->Report

Caption: Workflow for the independent purity verification of a flavonoid compound.

Potential Signaling Pathway Modulation

Flavonoids are known to interact with various cellular signaling pathways. For instance, they can inhibit kinase signaling pathways involved in inflammation and cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 PI3K Receptor->Kinase1 Kinase2 Akt Kinase1->Kinase2 Kinase3 mTOR Kinase2->Kinase3 Transcription Gene Transcription (Proliferation, Survival) Kinase3->Transcription Flavonoid 5,6,4'-Trihydroxy- 3,7-dimethoxyflavone Flavonoid->Kinase1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by flavonoids.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis.

G cluster_0 Quantitative Analysis cluster_1 Qualitative & Structural Analysis HPLC HPLC LCMS LC-MS NMR NMR Purity Purity Verification Purity->HPLC Quantification Purity->LCMS Identification Purity->NMR Structure Elucidation

Caption: Logical relationship for selecting analytical methods for purity verification.

References

Safety Operating Guide

Navigating the Safe Disposal of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone, a flavonoid compound. While a specific Safety Data Sheet (SDS) for this compound was not identified, this document outlines a comprehensive disposal plan based on general best practices for similar non-hazardous or low-toxicity solid organic compounds.

Disclaimer: The following procedures are based on general laboratory safety guidelines. It is crucial to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements. Always refer to the supplier's SDS if one is available.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against dust particles.[1][2][3][4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves, to prevent skin contact.[1][4][5] Gloves should be inspected before use and disposed of properly after handling.[6]

  • Protective Clothing: A lab coat or gown should be worn to protect street clothing and skin.[3][4][5]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[3] Work should be conducted in a well-ventilated area or under a fume hood.[4][5]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[7] The following protocol outlines the step-by-step procedure for the disposal of this compound.

Experimental Protocol: Waste Segregation and Packaging

  • Waste Identification: Characterize the waste. Since this compound is a solid organic compound, it should be treated as solid chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from liquid, hazardous, and biological waste.[7][8] Incompatible chemicals should be stored separately to prevent reactions.[8]

  • Container Selection: Use a designated, leak-proof, and clearly labeled waste container.[7][8] The container must be compatible with the chemical.

  • Packaging:

    • Carefully transfer the solid waste into the designated container, avoiding the creation of dust.

    • Ensure the container is securely sealed to prevent any leakage or spillage.

  • Labeling:

    • Clearly label the waste container with "Solid Chemical Waste" and the full chemical name: "this compound."

    • Include the date of accumulation and the name of the generating laboratory or researcher.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).

    • The SAA should be located at or near the point of generation and away from general laboratory traffic.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and final disposal. Do not dispose of chemical waste in the regular trash or down the drain.[8]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to ensure safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spread of the dust. Avoid sweeping dry powder, as this can create airborne particles.

  • Clean-up:

    • For small spills, gently cover the powder with a damp paper towel to avoid raising dust and then carefully wipe it up.

    • Place all contaminated materials into a sealed container and label it as hazardous waste for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data for Waste Management

The following table summarizes key quantitative limits for the storage of chemical waste in a satellite accumulation area, based on general laboratory guidelines.

ParameterGuideline
Maximum Volume of Hazardous Waste per SAA 55 gallons
Maximum Volume of Acutely Toxic Waste (P-list) per SAA 1 quart (liquid) or 1 kg (solid)
Maximum Storage Time in SAA Up to 12 months (as long as volume limits are not exceeded)
Time to Removal After Container is Full Within 3 calendar days

Note: These are general guidelines. Always adhere to your institution's specific limits.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps in the disposal process.

Figure 1. Decision Pathway for Chemical Waste Disposal A Chemical Waste Generated B Is it a known hazardous waste? A->B C Segregate as Hazardous Waste B->C Yes D Is it a non-hazardous solid? B->D No I Store in Satellite Accumulation Area C->I E Package in a labeled, sealed container for solid waste D->E Yes F Is it a non-hazardous aqueous solution (pH 5.5-10.5)? D->F No E->I G Dispose down the sanitary sewer with copious amounts of water F->G Yes H Consult EHS for disposal guidance F->H No J Request EHS Pickup I->J

Caption: Decision pathway for the initial classification and segregation of laboratory chemical waste.

Figure 2. Operational Workflow for Solid Chemical Waste Disposal A Wear appropriate PPE B Carefully transfer solid waste to designated container A->B C Securely seal the container B->C D Label container with chemical name, date, and lab info C->D E Store in designated Satellite Accumulation Area D->E F Container Full? E->F G Contact EHS for waste pickup F->G Yes H Continue to accumulate waste F->H No H->E

Caption: Step-by-step operational workflow for handling and preparing solid chemical waste for disposal.

References

Essential Safety and Operational Guidance for Handling 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling 5,6,4'-Trihydroxy-3,7-dimethoxyflavone, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE based on hazard assessments of similar flavonoid compounds.

Protection Type Recommended Equipment Purpose
Eye Protection Safety goggles with side-shieldsTo protect eyes from dust particles and splashes.
Hand Protection Protective, chemical-impermeable gloves (e.g., nitrile)To prevent skin contact with the compound.
Body Protection Laboratory coat or impervious clothingTo protect skin and clothing from contamination.
Respiratory Protection Suitable respirator (use in well-ventilated areas)To avoid inhalation of dust particles, especially when handling the powder form.

This information is compiled from safety data sheets of structurally related flavonoid compounds.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoiding Dust Formation: Care should be taken to avoid the formation of dust and aerosols during handling.[3]

  • Personal Hygiene: Practice good industrial hygiene. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before breaks.[4]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]

First Aid Measures:

In case of exposure, the following first aid measures, based on guidelines for similar compounds, should be taken:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. If symptoms persist, call a poison center or doctor.[4]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[5]

Spill and Disposal Procedures:

  • Spill Containment: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[5] Sweep up the material and place it into a suitable, closed container for disposal. Avoid creating dust.[4]

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[3]

Experimental Workflow

The following diagram illustrates a general workflow for handling and preparing this compound for experimental use in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment A Don Personal Protective Equipment (PPE) B Weigh Compound in Ventilated Hood A->B C Dissolve in Appropriate Solvent B->C D Introduce to Experimental System C->D E Incubation and Observation D->E F Decontaminate Glassware and Surfaces E->F G Dispose of Waste F->G H Doff and Dispose of PPE G->H

General Laboratory Workflow for Handling Flavonoid Compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.